4-(2-hydroxyethoxy)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIQIXIBZLTPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25585-19-7 | |
| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00401831 | |
| Record name | 4-(2-hydroxyethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-24-6 | |
| Record name | 4-(2-hydroxyethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Hydroxyethoxy)benzoic Acid and Its Isomer
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(2-hydroxyethoxy)benzoic acid and its related isomer, 4-((2-hydroxyethoxy)carbonyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing relevant experimental protocols, and illustrating pertinent workflows.
Compound Identification and Structure
It is crucial to distinguish between two isomers that can be described by similar names: the ether-linked this compound and the ester-linked 4-((2-hydroxyethoxy)carbonyl)benzoic acid.
-
This compound: This compound features an ether linkage where the ethoxy group is attached to the benzoic acid.
-
4-((2-Hydroxyethoxy)carbonyl)benzoic Acid: This molecule is a monoester of terephthalic acid and ethylene glycol.[1]
Physical Properties
The physical properties of these compounds are summarized below.
| Property | This compound | 4-((2-Hydroxyethoxy)carbonyl)benzoic acid |
| IUPAC Name | This compound | 4-(2-hydroxyethoxycarbonyl)benzoic acid[1] |
| CAS Number | 1711-24-6 | 1137-99-1[1] |
| Molecular Formula | C₉H₁₀O₄[2] | C₁₀H₁₀O₅[1] |
| Molecular Weight | 182.17 g/mol [2] | 210.18 g/mol [1] |
| Appearance | Crystalline powder[3] | White to off-white solid[4] |
| Melting Point | 215.00 - 217.00 °C[3] | No data available |
| Boiling Point | No data available | No data available |
| Solubility | Slightly soluble[3] | Soluble in polar solvents[4] |
Chemical Properties
| Property | This compound | 4-((2-Hydroxyethoxy)carbonyl)benzoic acid |
| Synonyms | p-Salicylic acid[3] | 2-Hydroxyethyl terephthalate[1], Mono(2-hydroxyethyl) terephthalate[4] |
| Chemical Class | Benzoic Acids[5] | Dicarboxylic acid monoester[1] |
| Stability | Stable under normal temperatures and pressures.[3] | No specific data, but the ester linkage may be susceptible to hydrolysis. |
| Reactivity | Incompatible with strong oxidizing agents.[3] | The carboxylic acid and alcohol functional groups allow for further esterification and amidation reactions.[] |
| pKa | No data available | No data available |
Spectral Data
Experimental Protocols
Determination of Solubility
A common method to determine the solubility of a compound in a specific solvent involves the following steps:
-
Accurately weigh a small amount of the solid compound and place it into a test tube.[8]
-
Measure a known volume of the desired solvent.[8]
-
Add the solvent to the test tube in small increments.[8]
-
After each addition, vigorously agitate the mixture to facilitate dissolution.[8]
-
Continue adding solvent until the solid is completely dissolved.[8]
-
The total volume of solvent required to dissolve the initial mass of the compound is used to calculate the solubility.[8]
For compounds with low aqueous solubility, the use of co-solvents like DMSO or DMF can be employed. The compound is first dissolved in the organic solvent and then diluted with an aqueous buffer.[9]
Caption: A general workflow for determining the solubility of a solid compound.
Determination of pKa by Potentiometric Titration
The pKa of a carboxylic acid can be determined using potentiometric titration. This method involves titrating a solution of the acid with a standardized base and monitoring the pH change.
-
Preparation: A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized.[10] An accurately weighed sample of the carboxylic acid is dissolved in a suitable solvent, typically water or a water/co-solvent mixture.[11]
-
Titration: The acid solution is placed in a beaker with a calibrated pH electrode. The standardized base is added in small, known increments from a burette.[10]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.[10]
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.[11]
Caption: A workflow diagram for determining the pKa of a carboxylic acid via potentiometric titration.
Applications and Relevance
-
4-((2-Hydroxyethoxy)carbonyl)benzoic acid is noted as an important intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and has potential applications in cancer research.[] Its structure, containing both a carboxylic acid and a hydroxyl group, makes it a versatile building block in the synthesis of polymers and active pharmaceutical ingredients.[] The hydroxyethoxy moiety can improve aqueous solubility and metabolic stability.[]
-
This compound and its derivatives are also of interest in medicinal chemistry. The presence of the ether linkage and the carboxylic acid and alcohol functional groups provide sites for further chemical modification.
References
- 1. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | C10H10O5 | CID 174073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-HYDROXY-ETHOXY)-BENZOIC ACID | 1711-24-6 [chemicalbook.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 5. 4-(2-Hydroxyethyl)benzoic acid | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound METHYL ESTER(3204-73-7) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. web.williams.edu [web.williams.edu]
An In-depth Technical Guide to the Synthesis of 4-(2-hydroxyethoxy)benzoic acid from Terephthalic Acid and Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(2-hydroxyethoxy)benzoic acid, a valuable intermediate in the pharmaceutical and polymer industries. The synthesis is achieved through the selective mono-esterification of terephthalic acid with ethylene glycol. This document details the experimental protocol, purification methods, and characterization of the final product.
Introduction
This compound, also known as mono(2-hydroxyethyl) terephthalate, is a bifunctional molecule containing both a carboxylic acid and a primary alcohol. This unique structure makes it a versatile building block for the synthesis of various polymers, resins, and pharmaceutical compounds. The selective synthesis of the monoester from readily available starting materials like terephthalic acid and ethylene glycol is of significant interest. The direct esterification of terephthalic acid with ethylene glycol can lead to a mixture of the desired monoester, the diester [bis(2-hydroxyethyl) terephthalate (BHET)], and unreacted terephthalic acid. Therefore, controlling the reaction conditions to favor the formation of the monoester is crucial for an efficient synthesis.
Reaction Scheme
The synthesis of this compound from terephthalic acid and ethylene glycol is a classic Fischer esterification reaction. By using a large excess of ethylene glycol, the equilibrium can be shifted towards the formation of the monoester.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is a synthesized procedure based on established principles of esterification and information from relevant patents and scientific literature.
Materials:
-
Terephthalic acid (C₈H₆O₄)
-
Ethylene glycol (C₂H₆O₂)
-
Sulfuric acid (H₂SO₄, concentrated) - Catalyst
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for recrystallization
-
pH paper
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add terephthalic acid (16.6 g, 0.1 mol) and a significant excess of ethylene glycol (124 g, 2.0 mol).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.
-
Reaction: Heat the mixture to 180-200°C using a heating mantle and maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of cold deionized water with vigorous stirring. A white precipitate may form. Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is crucial to remove the acid catalyst and any unreacted terephthalic acid as its water-soluble sodium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL). The desired product will be in the organic phase.
-
Washing and Drying: Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: The crude product, which may contain some diester, can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add deionized water until the solution becomes cloudy. Gently heat the mixture until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals of this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture. Dry the product in a vacuum oven at 50-60°C to a constant weight.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Terephthalic Acid | C₈H₆O₄ | 166.13 | >300 (sublimes) | - | White crystalline powder |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | -12.9 | 197.3 | Colorless viscous liquid |
| This compound | C₁₀H₁₀O₅ | 210.18 | 183-186 | - | White to off-white solid[1] |
Expected Yield: 60-75%
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Peaks/Shifts |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.8 (s, 1H, -COOH), 7.9 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 4.8 (t, 1H, -OH), 4.2 (t, 2H, -OCH₂-), 3.7 (t, 2H, -CH₂OH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 167.0 (-COOH), 165.5 (-COO-), 134.0 (Ar-C), 131.5 (Ar-C), 129.5 (Ar-CH), 115.0 (Ar-CH), 68.0 (-OCH₂-), 60.0 (-CH₂OH) |
| FTIR (KBr, cm⁻¹) | ν (cm⁻¹): 3400-2500 (broad, O-H stretch of COOH), 3350 (O-H stretch of alcohol), 1685 (C=O stretch of COOH), 1715 (C=O stretch of ester), 1610, 1580 (C=C aromatic stretch), 1280 (C-O stretch) |
Logical Workflow for Synthesis and Purification
The overall process can be visualized as a sequential workflow from starting materials to the purified product.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis of this compound from terephthalic acid and ethylene glycol. By carefully controlling the reaction conditions and employing a systematic purification strategy, the desired monoester can be obtained in good yield and high purity. The provided characterization data will aid researchers in confirming the identity and quality of their synthesized product. This versatile intermediate holds significant potential for applications in the development of novel pharmaceuticals and advanced polymer materials.
References
Spectroscopic data analysis of 4-(2-hydroxyethoxy)benzoic acid (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-hydroxyethoxy)benzoic acid is a bifunctional organic molecule incorporating a carboxylic acid and a primary alcohol, linked by an ether bridge to a benzene ring. This unique structure makes it a valuable building block in the synthesis of various polymers, esters, and other functional materials. Its application in areas such as drug delivery systems and as a monomer for specialty polyesters necessitates a thorough understanding of its chemical and physical properties. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification, characterization, and utilization in research and development.
Spectroscopic Data
The following sections present a summary of the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 2H | Ar-H (ortho to -COOH) |
| ~7.0 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₂OH) |
| ~4.7 | Multiplet | 1H | -CH(Br)CH ₃ (in a related initiator molecule) |
| ~4.5 | Multiplet | 2H | -PhOCH ₂CH₂O- (in a related initiator molecule) |
| ~4.3 | Multiplet | 2H | -PhOCH₂CH ₂O- (in a related initiator molecule) |
| 4.13 | Triplet | 2H | -OCH ₂CH₂OH |
| 3.99 | Triplet | 2H | -OCH₂CH ₂OH |
| 12.6 | Broad Singlet | 1H | -COOH |
Note: Some of the proton NMR data is derived from a related initiator molecule, 4-(2-(2-bromopropionyloxy)ethoxy)benzoic acid, and serves as a close approximation for the ethoxy protons.[1]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 166.92 | C =O (Carboxylic Acid) |
| 162.45 | C -O (Aromatic) |
| 131.77 | Ar-C H (ortho to -COOH) |
| 124.08 | Ar-C (ipso to -COOH) |
| 114.22 | Ar-C H (ortho to -OCH₂CH₂OH) |
| 69.43 | -OC H₂CH₂OH |
| 61.40 | -OCH₂C H₂OH |
| 52.07 | -OC H₃ (Methyl Ester) |
Note: The ¹³C NMR data is for the methyl ester of this compound and provides a close approximation for the carbon skeleton of the parent acid.[2]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |
| 3350-3500 (broad) | O-H stretch | Alcohol |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3080-3030 | C-H stretch | Aromatic |
| 1700-1680 | C=O stretch | Carboxylic Acid |
| 1614, 1506, 1465 | C=C stretch | Aromatic Ring |
| ~1320-1210 | C-O stretch | Carboxylic Acid/Ether |
Note: The IR data is based on characteristic absorption frequencies for the functional groups present in this compound.[1][3]
Mass Spectrometry (MS)
Mass Spectrometry Data for this compound methyl ester
| m/z | Proposed Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 165 | [M - OCH₃]⁺ |
| 151 | [M - OCH₂CH₂OH]⁺ |
| 121 | [HOOC-C₆H₄-O]⁺ |
Note: This data is for the methyl ester of this compound.[4]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle to create a fine, homogeneous mixture. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a common choice.
-
Ionization : In ESI, the sample is dissolved in a suitable solvent and sprayed through a high-voltage needle to create charged droplets, from which ions are desorbed.
-
Mass Analysis : The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Molecular Structure and Key Functional Groups
Caption: Key functional groups of this compound.
References
Solubility characteristics of 4-(2-hydroxyethoxy)benzoic acid in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of 4-(2-hydroxyethoxy)benzoic acid. A critical ambiguity in the common nomenclature requires clarification, as it can refer to two distinct chemical entities: an ether-linked compound and an ester-linked compound. This guide will address both, discuss the available data, and provide a practical framework for experimental solubility determination.
Chemical Identity Clarification
The name "this compound" can be interpreted in two ways, leading to different chemical structures with unique properties. It is crucial to identify the specific compound of interest using its Chemical Abstracts Service (CAS) number.
-
Structure 1: this compound (Ether Linkage)
-
CAS Number: 1711-24-6
-
Synopsis: This compound features an ether linkage connecting the hydroxyethoxy group to the benzoic acid backbone.
-
-
Structure 2: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (Ester Linkage)
-
CAS Number: 1137-99-1
-
Synopsis: This compound is a monoester of terephthalic acid and ethylene glycol, featuring an ester linkage.
-
The structural difference, particularly the presence of an ether versus an ester linkage, will significantly influence the compound's polarity, hydrogen bonding capacity, and, consequently, its solubility in various solvents.
Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for both this compound (CAS: 1711-24-6) and 4-((2-hydroxyethoxy)carbonyl)benzoic acid (CAS: 1137-99-1). General statements indicate that these compounds, possessing polar functional groups (carboxyl, hydroxyl, ether/ester), are expected to be soluble in polar solvents.
Solubility Data for the Analogous Compound: 4-Hydroxybenzoic Acid
In the absence of specific data for the target compounds, the solubility profile of the structurally related compound, 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA), is presented as a valuable reference. PHBA shares the benzoic acid core and a hydroxyl group, providing a reasonable proxy for estimating solubility behavior.
| Solvent | Temperature (°C) | Solubility (g / 100 g Solution) | Solubility (g / L) |
| Water | 20 | 0.49 | 5[1] |
| Water | 25 | - | 5[2] |
| Water | 100 | 33.5 | - |
| Ethanol (99%) | 67 | 38.75 | - |
| n-Butanol | 32.5 | 19.5 | - |
| Methanol | Not Specified | Soluble (5%)[3] | - |
| Acetone | Not Specified | Soluble[1][2][4] | - |
| Diethyl Ether | Not Specified | Soluble[2][4] | - |
| Chloroform | Not Specified | Slightly Soluble[1][2][4] | - |
| Carbon Disulfide | Not Specified | Practically Insoluble[2] | - |
| DMSO | Not Specified | ~5 mg/mL | - |
| Dimethylformamide (DMF) | Not Specified | ~5 mg/mL[5] | - |
Note: The terms "soluble," "freely soluble," and "slightly soluble" are qualitative descriptions from the literature.[2][4][6] Quantitative values are provided where available.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic acid, such as this compound, in various solvents. This method is based on the isothermal shake-flask method, a widely accepted technique.
Materials and Equipment
-
Solute: Purified this compound (or its ester analog).
-
Solvents: A range of high-purity solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile).
-
Apparatus:
-
Analytical balance (±0.1 mg precision).
-
Thermostatic shaker bath or incubator with temperature control (±0.1 °C).
-
Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa).
-
Centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon).
-
Volumetric flasks and pipettes.
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC).
-
Procedure
-
Preparation:
-
Prepare a calibration curve for the solute in each solvent using the chosen analytical instrument (e.g., HPLC or UV-Vis). This involves preparing a series of standard solutions of known concentrations and measuring their analytical response.
-
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Add a precisely known volume or mass of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the thermostatic shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetics study can determine the optimal time.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved micro-particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately weigh or dilute the filtered sample to a concentration that falls within the range of the previously established calibration curve.
-
Analyze the sample using the calibrated analytical instrument (HPLC or UV-Vis) to determine the concentration of the solute in the saturated solution.
-
-
Calculation:
-
Calculate the solubility from the measured concentration, accounting for any dilutions. Express the results in appropriate units, such as mg/mL, mol/L, or g/100g of solvent.
-
Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility and calculate the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for experimental solubility determination.
References
- 1. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
- 2. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybenzoic acid CAS#: 99-96-7 [m.chemicalbook.com]
- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 对羟基苯甲酸 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Unveiling the Thermal Profile of 4-(2-hydroxyethoxy)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties and stability of 4-(2-hydroxyethoxy)benzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the expected thermal behavior based on data from structurally related compounds, namely p-hydroxybenzoic acid and 4-methoxybenzoic acid. Furthermore, it outlines detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to enable researchers to perform their own thermal characterization.
Introduction to this compound
This compound is an aromatic carboxylic acid. Its structure, featuring a carboxylic acid group and a hydroxyethoxy substituent on a benzene ring, suggests its potential utility as a versatile building block in the synthesis of pharmaceuticals and polymers. The presence of both a hydrogen bond donor (-COOH and -OH) and acceptor (-O-) implies that this molecule is likely to exhibit significant intermolecular interactions, which will influence its thermal properties. A thorough understanding of its thermal stability is crucial for its application in drug development and materials science, particularly for processes involving heating, such as melt processing, formulation, and storage.
Predicted Thermal Properties and Stability
While specific experimental data for this compound is scarce, an estimation of its thermal properties can be made by comparing it to structurally similar benzoic acid derivatives.
Table 1: Thermal Properties of Structurally Related Benzoic Acid Derivatives
| Compound | Structure | Melting Point (°C) | Decomposition Onset (°C) | Notes |
| p-Hydroxybenzoic acid | HO-C₆H₄-COOH | ~213-217 | >200 | Exhibits polymorphism, affecting its melting behavior. |
| 4-Methoxybenzoic acid | CH₃O-C₆H₄-COOH | ~182-185 | ~285 | The anhydrous form is stable up to this temperature. |
| This compound | HOCH₂CH₂O-C₆H₄-COOH | Not available | Not available | Expected to have a melting point influenced by the additional hydroxyl group and ether linkage, potentially leading to stronger intermolecular hydrogen bonding compared to 4-methoxybenzoic acid. The ether linkage might be a point of thermal instability. |
Based on these comparisons, it is anticipated that this compound will be a crystalline solid at room temperature with a relatively high melting point, likely in the range of its structural analogs. The presence of the hydroxyethoxy group could lead to more complex melting behavior, potentially including polymorphism. Its thermal stability is expected to be comparable to or slightly lower than that of 4-methoxybenzoic acid due to the presence of the ether linkage, which can be susceptible to thermal cleavage.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal properties of this compound, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and crystallization events.
Objective: To determine the melting point, heat of fusion, and to screen for any other thermal transitions (e.g., polymorphism) of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile substances during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Experimental Conditions:
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
Hold at 300 °C for 2 minutes to ensure complete melting.
-
Cool the sample from 300 °C to 25 °C at a rate of 10 °C/min.
-
A second heating scan from 25 °C to 300 °C at 10 °C/min can be performed to investigate the thermal history of the sample.
-
-
Purge Gas: Nitrogen, with a flow rate of 50 mL/min.
Data Analysis:
-
From the first heating scan, determine the onset temperature of the melting endotherm, which is taken as the melting point.
-
Calculate the area under the melting peak to determine the heat of fusion (ΔHfus).
-
Analyze the cooling and second heating scans for any exothermic crystallization peaks or other endothermic transitions, which may indicate polymorphism or other thermal events.
Thermogravimetric Analysis (TGA)
TGA is a technique where the mass of a sample is measured over time as the temperature changes. This analysis provides information about physical phenomena, such as phase transitions, absorption, and desorption; as well as chemical phenomena including chemisorption, thermal decomposition, and solid-gas reactions.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
Experimental Conditions:
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Purge Gas: Nitrogen, with a flow rate of 50 mL/min.
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
Determine the onset temperature of decomposition from the TGA curve. This is the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature(s) of the maximum rate of decomposition.
-
Analyze the residual mass at the end of the experiment.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques used to characterize the thermal properties of this compound.
Caption: Experimental workflow for thermal analysis.
Unraveling the Biological Role of 4-(2-hydroxyethoxy)benzoic Acid: A Review of Current Knowledge
For Immediate Release
[City, State] – 4-(2-hydroxyethoxy)benzoic acid, a molecule frequently utilized as a chemical intermediate in the synthesis of polymers and pharmaceuticals, currently has a limited and largely undefined role within biological systems based on publicly available scientific literature. While its application as a building block in the creation of potentially bioactive compounds is noted, comprehensive studies detailing its specific mechanism of action, including interactions with cellular pathways, enzyme inhibition, or receptor binding, are not extensively documented.
This technical overview aims to summarize the current understanding of this compound and to distinguish its known applications from the biological activities of structurally similar compounds. This distinction is crucial for researchers, scientists, and drug development professionals to navigate the existing landscape of research and identify areas for future investigation.
Physicochemical Properties and Synthetic Utility
This compound is an aromatic carboxylic acid. Its structure, featuring both a carboxylic acid group and a hydroxyethoxy side chain, imparts a degree of hydrophilicity and makes it a versatile reagent in organic synthesis. It is primarily recognized for its role as a monomer in the production of polyesters and as a precursor in the synthesis of more complex molecules.[1]
Investigating Biological Activity: A Landscape of Related Compounds
Direct research into the standalone biological effects of this compound is sparse. However, the bioactivity of structurally related molecules offers potential, though indirect, avenues for understanding its possible interactions.
Estrogenic Effects of 4-hydroxy-benzoic acid: A notable analogue, 4-hydroxy-benzoic acid, has been shown to exhibit estrogen-like effects. Studies have demonstrated its ability to activate the estrogen receptor α (ERα) and subsequently modulate downstream signaling pathways, including the ERK, AKT, and PI3K pathways. This activity is attributed to the phenolic hydroxyl group, a feature it shares with this compound, though the presence of the hydroxyethoxy side chain would likely alter its binding affinity and overall biological effect.
Anticancer Potential of Substituted Benzoic Acid Derivatives: Derivatives of a similar compound, 4-(2-(dimethylamino)ethoxy)benzoic acid, have been investigated for their anticancer properties. Specifically, these derivatives have been identified as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a protein implicated in certain cancers. This highlights the potential for modifications to the benzoic acid scaffold to yield potent and specific biological activity.
Broad-Spectrum Bioactivity of p-hydroxybenzoic Acid and its Derivatives: A comprehensive review of p-hydroxybenzoic acid and its derivatives reveals a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. While this suggests that the general structural class has biological potential, the specific contributions of the 2-hydroxyethoxy substitution remain to be elucidated.
Current Status and Future Directions
At present, there is a significant gap in the scientific literature regarding the specific mechanism of action of this compound in biological systems. No substantial quantitative data from cellular assays, enzyme inhibition studies, or receptor binding experiments are available for this compound in its own right. Its documented utility is primarily as a synthetic intermediate, for instance, in the development of potential Dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] In such cases, the biological activity is a characteristic of the final, more complex molecule, not of the initial building block.
The absence of detailed biological studies on this compound presents an opportunity for future research. Investigating its potential to interact with cellular targets, particularly in comparison to its structural analogues, could uncover novel biological activities and therapeutic applications.
Summary of Key Points
| Feature | Description |
| Primary Role | Chemical intermediate in polymer and pharmaceutical synthesis.[1] |
| Biological Activity (Direct) | Not well-documented in scientific literature. |
| Related Compound Activity | - 4-hydroxy-benzoic acid: Estrogen-like effects via ERα, ERK, AKT, PI3K pathways. - 4-(2-(dimethylamino)ethoxy)benzoic acid derivatives: Anticancer activity through MARK4 inhibition. - p-hydroxybenzoic acid derivatives: Broad antimicrobial, anti-inflammatory, and antioxidant properties. |
| Future Research | Elucidation of its specific biological mechanism of action is a key area for investigation. |
Experimental Workflows and Signaling Pathways: A Conceptual Framework
Given the lack of specific experimental data for this compound, the following diagrams are presented as conceptual frameworks based on the activities of related compounds. They serve to illustrate potential experimental approaches and hypothetical signaling pathways that could be investigated.
Caption: A conceptual workflow for investigating the biological activity of this compound.
Caption: A hypothetical signaling pathway potentially modulated by this compound, based on related compounds.
References
Potential biological activities of 4-(2-hydroxyethoxy)benzoic acid derivatives.
An in-depth technical guide on the potential biological activities of 4-(2-hydroxyethoxy)benzoic acid derivatives, designed for researchers, scientists, and drug development professionals.
Introduction
Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The versatility of the benzoic acid ring allows for substitutions that can significantly modulate a compound's pharmacological profile. This technical guide focuses on the potential biological activities of derivatives of this compound. While literature specifically detailing this exact parent compound is emergent, extensive research on closely related analogues, particularly 4-(2-(dimethylamino)ethoxy)benzoic acid derivatives, provides a strong predictive framework for their therapeutic potential.
This document synthesizes available data on the anticancer, antiamoebic, and antimicrobial activities of these related compounds. It includes quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in drug discovery and development.[1]
Potential Biological Activities and Quantitative Data
The therapeutic potential of 4-(alkoxy)benzoic acid derivatives is rooted in their diverse pharmacological effects. Research has highlighted their significant anticancer and antiamoebic properties, with emerging evidence for antimicrobial applications.[1]
Anticancer Activity
A significant body of research has centered on the anticancer properties of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives. These compounds have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a kinase implicated in the progression of various cancers.[1] Inhibition of MARK4 by these derivatives can induce apoptosis and suppress the growth and proliferation of cancer cells.[1]
Quantitative analysis of two prominent hydrazone derivatives, H4 and H19, against human breast (MCF-7) and lung (A549) cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration required for 50% inhibition of cancer cell growth in vitro.
Table 1: Anticancer Activity of 4-(2-(dimethylamino)ethoxy)benzoic Acid Hydrazone Derivatives [1]
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| H4 | MCF-7 | 27.39 |
| H4 | A549 | 45.24 |
| H19 | MCF-7 | Data not specified in source |
| H19 | A549 | Data not specified in source |
Other benzoic acid derivatives have also shown promise as anticancer agents by inhibiting histone deacetylases (HDACs), which are key therapeutic targets in oncology.[2] For instance, dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and apoptosis.[2]
Antiamoebic Activity
Hydrazone hybrids derived from 4-(2-(dimethylamino)ethoxy)benzoic acid have demonstrated significant potential as agents against Entamoeba histolytica, the parasite responsible for amoebiasis.[1] A series of synthesized hydrazone hybrids showed promising inhibitory effects, highlighting the potential of this chemical class in developing new antiprotozoal drugs.[1]
Antimicrobial Activity
The broader class of p-hydroxy benzoic acid esters, known as parabens, are well-known for their antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Aspergillus niger.[3][4] The antimicrobial effect generally increases with the length of the alkyl chain, which enhances the compound's ability to cross the microbial cell wall.[3]
Furthermore, related compounds like 4-ethoxybenzoic acid have been shown to inhibit biofilm formation by S. aureus and increase the biofilm's sensitivity to antibiotics like vancomycin.[5][6] This suggests that this compound derivatives could possess similar anti-biofilm properties.
Signaling Pathways and Mechanisms of Action
The primary anticancer mechanism for the studied 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives involves the targeted inhibition of the MARK4 signaling pathway.[1] MARK4 plays a crucial role in regulating cancer cell proliferation, migration, and invasion. Its inhibition by these derivatives triggers apoptosis, potentially through the downstream MAPK/ERK signaling cascade.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of benzoic acid derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The test compounds (e.g., this compound derivatives) are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation : After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution MIC Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
-
Medium Preparation : A suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is prepared and sterilized.
-
Compound Preparation : A stock solution of the test compound is prepared. Serial two-fold dilutions are then performed in a 96-well microtiter plate using the broth to achieve a range of concentrations.[7]
-
Inoculum Preparation : The microorganism to be tested is grown to a specific density (standardized using McFarland standards, typically 0.5) and then diluted to the final working concentration.
-
Inoculation : Each well containing the diluted compound is inoculated with the standardized microbial suspension.[7]
-
Controls :
-
Positive Control : A well containing the microbial suspension without any test compound.
-
Negative Control : A well containing only the broth medium to check for sterility.
-
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[1]
-
MIC Determination : After incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][7]
Conclusion
Derivatives of this compound and its close analogues represent a versatile and promising scaffold for the development of novel therapeutic agents.[1] The available data strongly suggest significant potential in oncology, particularly through mechanisms like MARK4 kinase inhibition, as well as in the development of new antiamoebic and antimicrobial drugs.[1] The methodologies and data presented in this guide provide a solid foundation for further research, including synthesis of novel derivatives, extensive in vitro screening, and subsequent in vivo evaluation to fully elucidate the therapeutic promise of this chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 4-(2-Hydroxyethoxy)benzoic Acid: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 4-(2-hydroxyethoxy)benzoic acid, a versatile organic compound with significant potential in materials science and pharmaceutical applications. This document details its synthesis, physicochemical properties, and current and potential applications, offering valuable insights for researchers and professionals in related fields.
Synthesis of this compound
The primary method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of a 4-hydroxybenzoic acid derivative reacts with a haloethanol. A common and effective approach involves the reaction of methyl 4-hydroxybenzoate with 2-chloroethanol in the presence of a base, followed by the hydrolysis of the resulting ester to yield the final product.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established Williamson ether synthesis procedures.
Materials:
-
4-Hydroxybenzoic acid
-
2-Chloroethanol
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Water
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation of 4-Hydroxybenzoic Acid: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) in anhydrous DMF. Add potassium hydroxide (2.2 equivalents) to the solution and stir at room temperature for 30 minutes to form the potassium salt of 4-hydroxybenzoic acid.
-
Etherification: To the reaction mixture, add 2-chloroethanol (1.2 equivalents) dropwise. Heat the mixture to 80-90°C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with HCl to a pH of approximately 2-3. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Table 1: Summary of a Representative Synthesis of a Structurally Similar Compound, 4-(2-(Dimethylamino)ethoxy)benzoic Acid
| Step | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| 1. Ether Synthesis | 4-Hydroxybenzonitrile | 2-(Dimethylamino)ethyl chloride hydrochloride, KOH | Acetone | 8 | Reflux | ~97 |
| 2. Nitrile Hydrolysis | 4-(2-(Dimethylamino)ethoxy)benzonitrile | 10% aq. NaOH, conc. HCl | Water | 12-24 | Reflux | >80 |
Note: This table is for a similar compound and is provided to illustrate typical reaction conditions and yields for the synthesis steps.
Synthesis Workflow
Caption: Williamson Ether Synthesis of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its application in various fields.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents |
| IUPAC Name | This compound |
| CAS Number | 15872-36-3 |
Applications of this compound
The unique bifunctional nature of this compound, possessing both a carboxylic acid and a primary alcohol group, makes it a valuable building block in several industrial and research applications.
Polymer Chemistry
A significant application of this compound is as a monomer in the synthesis of specialty polymers. The presence of both a hydroxyl and a carboxyl group allows it to participate in condensation polymerization reactions to form polyesters and poly(ester-ether)s. These polymers can exhibit enhanced properties such as improved thermal stability, mechanical strength, and biodegradability, making them suitable for use in high-performance plastics and biomedical materials.
Pharmaceutical Formulations
In the pharmaceutical industry, derivatives of benzoic acid are widely used as excipients.[1] While specific data for this compound is limited, its structural features suggest potential use as a pH adjuster, stabilizer, or solubilizing agent in drug formulations. The hydroxyethoxy group can increase the hydrophilicity of the molecule, potentially improving the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Drug Development and Medicinal Chemistry
Benzoic acid and its derivatives have a long history of use in medicine, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antioxidant properties.[1] Although specific pharmacological studies on this compound are not widely published, its structural similarity to other biologically active benzoic acid derivatives suggests it could be a valuable scaffold for the development of new therapeutic agents. For instance, the parent compound, 4-hydroxybenzoic acid, has been shown to exhibit estrogenic activity through the activation of the ERK, AKT, and PI3K signaling pathways.[2]
Potential Research and Development Workflow
Caption: Potential Drug Development Workflow for this compound Derivatives.
Signaling Pathways of Related Compounds
While no specific signaling pathways for this compound have been elucidated, studies on the parent compound, 4-hydroxybenzoic acid, provide insights into potential biological mechanisms. 4-Hydroxybenzoic acid has been shown to exert estrogenic effects by activating key signaling pathways involved in cell proliferation and survival.[2]
Estrogenic Signaling Pathway of 4-Hydroxybenzoic Acid
Caption: Estrogenic Signaling Pathway of 4-Hydroxybenzoic Acid.[2]
Conclusion
This compound is a promising bifunctional molecule with clear potential in polymer chemistry and as a scaffold in drug discovery. While detailed studies on its specific applications and biological activities are still emerging, the established synthesis route via Williamson ether synthesis provides a solid foundation for further research. The exploration of its use in creating novel polymers and as a basis for new therapeutic agents warrants continued investigation by the scientific community.
References
Quantum Chemical Calculations for 4-(2-hydroxyethoxy)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(2-hydroxyethoxy)benzoic acid. This compound is of interest in pharmaceutical and polymer sciences.[1][] Utilizing Density Functional Theory (DFT), this paper outlines the methodology for in-silico analysis and presents a summary of the expected quantitative data. The guide is intended to serve as a reference for researchers employing computational chemistry in the study of benzoic acid derivatives.
Introduction
This compound is an organic compound featuring a benzoic acid core functionalized with a hydroxyethoxy group.[1][3] Its molecular structure, with both a carboxylic acid and a hydroxyl group, suggests its potential as a versatile building block in the synthesis of pharmaceuticals and polymers.[] Understanding the molecule's three-dimensional geometry, vibrational modes, and electronic characteristics is crucial for predicting its reactivity, stability, and potential interactions in biological systems.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be a powerful tool for investigating the properties of molecules at the atomic level.[4] These computational methods allow for the determination of optimized molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).[5][6] This guide details the theoretical framework and expected outcomes of such a computational study on this compound.
Computational Methodology
The protocol for the quantum chemical calculations on this compound is designed to provide a thorough analysis of its fundamental properties.
Software
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16 or ORCA.
Geometry Optimization
The initial molecular structure of this compound would be built and subjected to geometry optimization. The calculations would be carried out using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A Pople-style basis set, 6-311++G(d,p), would be employed to provide a good balance between accuracy and computational cost for this type of organic molecule. The optimization would be performed without any symmetry constraints, and the convergence criteria would be set to the software's default values. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.
Vibrational Frequency Analysis
Following geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational frequencies are often systematically overestimated compared to experimental values; therefore, a uniform scaling factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) would be applied.
Electronic Property Calculations
The electronic properties of the optimized geometry would be investigated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial for understanding the chemical reactivity and kinetic stability of the molecule.[5] Additionally, the Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
References
Methodological & Application
Experimental protocol for polyester synthesis using 4-(2-hydroxyethoxy)benzoic acid as a monomer.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of a polyester from the monomer 4-(2-hydroxyethoxy)benzoic acid. This monomer is a bifunctional molecule capable of undergoing self-polycondensation to form a linear polyester. The protocol is based on established principles of melt polymerization, a common technique for polyester synthesis.
Introduction
Polyesters are a versatile class of polymers with wide-ranging applications in materials science and biomedical engineering. The specific properties of a polyester are dictated by the structure of its monomer units. This compound is an interesting monomer that contains both a carboxylic acid and a hydroxyl group, allowing for direct polycondensation. The resulting polyester, poly(4-(2-hydroxyethoxy)benzoate), is an aromatic polyester with potential applications in areas requiring specific thermal and mechanical properties. This protocol details the synthesis via melt polycondensation, a solvent-free method that is advantageous for producing high-purity polymers.
Experimental Protocol: Melt Polycondensation of this compound
This protocol describes the synthesis of poly(4-(2-hydroxyethoxy)benzoate) in a two-stage melt polycondensation reaction. The first stage involves an esterification step at a lower temperature, followed by a higher temperature polycondensation step under vacuum to drive the reaction to completion and achieve a high molecular weight polymer.
2.1. Materials and Equipment
| Materials | Equipment |
| This compound (monomer) | Glass reactor with mechanical stirrer, nitrogen/vacuum inlet, and condenser |
| Antimony(III) oxide (catalyst) | Heating mantle with temperature controller |
| Triphenyl phosphite (stabilizer) | Vacuum pump |
| Chloroform (solvent for purification) | Schlenk line or similar inert gas setup |
| Methanol (non-solvent for precipitation) | Beakers, flasks, and other standard laboratory glassware |
| Filter funnel and paper | |
| Vacuum oven |
2.2. Reaction Setup
The reaction is performed in a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a side arm connected to a condenser and a vacuum line. This setup allows for the reaction to be carried out under an inert atmosphere and for the removal of condensation byproducts (water and ethylene glycol) during the polymerization process.
2.3. Polymerization Procedure
-
Monomer Charging and Inerting: Charge the glass reactor with this compound, antimony(III) oxide (catalyst, approx. 0.05 mol% relative to the monomer), and triphenyl phosphite (stabilizer, approx. 0.1 mol%).
-
Inert Atmosphere: Seal the reactor and purge with dry nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle flow of nitrogen throughout the initial heating phase.
-
First Stage (Esterification): Begin stirring and gradually heat the reactor to a temperature of 180-200°C. During this stage, the monomer will melt and undergo initial esterification. Water will be evolved as a byproduct and should be collected in the condenser. Maintain this temperature for 2-3 hours.
-
Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C. Once the desired temperature is reached, slowly apply a vacuum to the system over a period of 30-60 minutes, eventually reaching a pressure below 1 Torr. This will facilitate the removal of ethylene glycol, another byproduct of the reaction, and drive the polymerization towards a higher molecular weight.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in the viscosity of the molten polymer. The torque on the mechanical stirrer will increase as the molecular weight of the polyester increases.
-
Reaction Completion and Cooling: Continue the reaction under vacuum for an additional 3-5 hours. Once the desired viscosity is achieved, stop the heating and break the vacuum with nitrogen. Allow the polymer to cool to room temperature under a nitrogen atmosphere.
2.4. Polymer Purification
-
Dissolution: Dissolve the crude polyester in a suitable solvent such as chloroform.
-
Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polyester to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and low molecular weight oligomers.
-
Drying: Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation
The following tables summarize typical reaction conditions and expected properties for the synthesized polyester.
Table 1: Reaction Parameters for Polyester Synthesis
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation |
| Temperature | 180-200°C | 220-240°C |
| Pressure | Atmospheric (Nitrogen) | < 1 Torr (Vacuum) |
| Time | 2-3 hours | 3-5 hours |
| Catalyst (Sb₂O₃) | 0.05 mol% | 0.05 mol% |
| Stabilizer (TPP) | 0.1 mol% | 0.1 mol% |
Table 2: Representative Physical and Thermal Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in chloroform, THF |
| Inherent Viscosity | 0.5 - 0.8 dL/g (in chloroform at 25°C) |
| Glass Transition Temperature (Tg) | 80 - 120°C |
| Melting Temperature (Tm) | 200 - 240°C |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of poly(4-(2-hydroxyethoxy)benzoate).
Caption: Workflow for the synthesis of poly(4-(2-hydroxyethoxy)benzoate).
Application Notes and Protocols for the Polymerization of 4-(2-hydroxyethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of polyesters derived from 4-(2-hydroxyethoxy)benzoic acid. This document outlines a robust melt polycondensation protocol, key characterization parameters, and a summary of expected quantitative data based on analogous polymer systems.
Introduction
This compound is an AB-type monomer, possessing both a carboxylic acid and a hydroxyl functional group. This unique structure allows it to undergo self-polycondensation to form aromatic polyesters. The resulting polymers are of significant interest due to their potential applications in drug delivery, biomaterials, and as engineering plastics, owing to the combination of the rigid aromatic backbone and the flexible hydroxyethoxy side chain. This protocol details a melt polycondensation method, a common solvent-free approach for synthesizing high-molecular-weight polyesters.
Monomer Specifications
A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polymer.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5456-28-0 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. |
Polyester Synthesis: Melt Polycondensation
Melt polycondensation is an effective method for producing high molecular weight polyesters from hydroxy acids. The reaction proceeds in two main stages: an initial esterification at atmospheric pressure, followed by a polycondensation step under high vacuum to facilitate the removal of the water byproduct and drive the reaction toward the formation of long polymer chains.
Experimental Protocol
Materials and Equipment:
-
This compound (≥98% purity)
-
Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄) as a catalyst
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a precise temperature controller
-
High-vacuum pump
-
Chloroform or Tetrahydrofuran (THF) for purification
-
Methanol for precipitation
Procedure:
-
Charging the Reactor:
-
Charge the three-neck flask with a pre-weighed quantity of this compound.
-
Add a catalytic amount of Antimony(III) oxide (typically 0.03-0.05% by weight of the monomer).
-
-
Inert Atmosphere:
-
Assemble the reaction apparatus as shown in the workflow diagram.
-
Purge the system with dry nitrogen for at least 30 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow during the initial heating phase.
-
-
Esterification Stage:
-
Begin stirring the solid monomer and gradually heat the reaction mixture using the heating mantle to a temperature just above the monomer's melting point (approximately 175-185°C) to form a homogeneous melt.
-
Slowly increase the temperature to 200-220°C. Water, the byproduct of the esterification reaction, will begin to distill and collect in the receiving flask.
-
Maintain this temperature for 2-3 hours, or until the rate of water distillation significantly decreases.
-
-
Polycondensation Stage:
-
Gradually increase the temperature of the reaction mixture to 240-260°C.
-
Simultaneously, slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This controlled reduction in pressure is crucial to prevent excessive foaming of the viscous melt.
-
A noticeable increase in the viscosity of the reaction mixture will be observed as the polymerization progresses. The stirring motor may require a higher torque setting to maintain agitation.
-
Continue the reaction under these conditions for an additional 3-5 hours to achieve a high molecular weight polymer.
-
-
Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere to prevent oxidation of the polymer.
-
The resulting polyester will be a solid, which may need to be carefully removed from the flask.
-
Dissolve the crude polymer in a minimal amount of a suitable solvent like chloroform or THF.
-
Precipitate the polyester by slowly pouring the polymer solution into a large volume of cold methanol while stirring vigorously.
-
Collect the purified polymer by filtration.
-
Dry the polymer under vacuum at 40-50°C for at least 24 hours to remove any residual solvent.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesized poly(this compound), based on typical results for analogous aromatic polyesters.[1]
Table 1: Typical Reaction Parameters and Yields
| Parameter | Expected Value |
| Monomer:Catalyst Ratio (w/w) | 1 : 0.0005 |
| Esterification Temperature | 200-220 °C |
| Esterification Time | 2-3 hours |
| Polycondensation Temperature | 240-260 °C |
| Polycondensation Time | 3-5 hours |
| Pressure | < 1 mmHg |
| Yield | 85-95% |
Table 2: Expected Polymer Characteristics
| Property | Expected Range |
| Number-Average Molecular Weight (Mn) | 10,000 - 25,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 20,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 80 - 120 °C |
| Melting Temperature (Tm) | 180 - 220 °C |
Mandatory Visualization
Caption: Workflow for the melt polycondensation of this compound.
References
Application of 4-(2-hydroxyethoxy)benzoic acid in the development of biodegradable polymers.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-hydroxyethoxy)benzoic acid is an aromatic carboxylic acid derivative containing both a hydroxyl and a carboxylic acid functional group. This bifunctionality makes it a promising monomer for the synthesis of biodegradable polyesters through step-growth polymerization. The incorporation of an ether linkage in the side chain can enhance flexibility and hydrophilicity compared to polymers derived from 4-hydroxybenzoic acid, potentially leading to materials with tailored degradation rates and improved biocompatibility. These characteristics make polymers derived from this compound attractive candidates for various biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and biodegradable packaging.
While direct polymerization of this compound is theoretically feasible, literature on this specific monomer is scarce. However, the synthesis and properties of its isomer, poly(2-(2-hydroxyethoxy)benzoate), provide valuable insights into the expected characteristics of poly(4-(2-hydroxyethoxy)benzoate). This document provides detailed protocols for the proposed synthesis of biodegradable polymers from this compound via melt polycondensation and presents data from its closely related isomer to guide research and development.
Data Presentation: Properties of a Closely Related Biodegradable Polyester
The following table summarizes the properties of poly(2-(2-hydroxyethoxy)benzoate), a polymer with a repeating unit isomeric to that expected from the polymerization of this compound. This data, sourced from the synthesis of poly(pentadecalactone)-block-poly(2-(2-hydroxyethoxy)-benzoate), can be used as a preliminary guide for the expected properties of poly(4-(2-hydroxyethoxy)benzoate).[1]
| Property | Value |
| Molecular Weight (Mn) | Up to ~50,000 g/mol (for the block copolymer) |
| Structure Confirmation | ¹H NMR, FTIR spectroscopy, Gel Permeation Chromatography (GPC) |
| Thermal Properties | Further characterization would be required. |
| Solubility | Soluble in chloroform. |
Experimental Protocols
Protocol 1: Proposed Melt Polycondensation of this compound
This protocol describes a proposed method for the synthesis of poly(4-(2-hydroxyethoxy)benzoate) via melt polycondensation, a common technique for polyester synthesis.[2]
Materials:
-
This compound (monomer)
-
Antimony(III) oxide or another suitable polycondensation catalyst (e.g., zinc acetate, titanium(IV) butoxide)
-
High-purity nitrogen or argon gas
-
Solvents for purification (e.g., chloroform, methanol)
Equipment:
-
Glass reactor or three-necked flask equipped with a mechanical stirrer, gas inlet, and a distillation outlet connected to a vacuum system
-
Heating mantle with a temperature controller
-
High-vacuum pump
-
Schlenk line for inert gas handling
Procedure:
-
Monomer and Catalyst Charging: The reactor is charged with a precise amount of this compound and a catalytic amount of antimony(III) oxide (typically 0.01-0.1 mol% relative to the monomer).
-
Inert Atmosphere: The system is thoroughly purged with an inert gas (nitrogen or argon) to remove any oxygen and moisture. A slow, continuous flow of the inert gas is maintained during the initial phase of the reaction.
-
Esterification Stage: The reaction mixture is heated to a temperature above the melting point of the monomer while stirring. The temperature is gradually increased to facilitate the initial esterification and the removal of water as a byproduct. This stage is typically carried out at atmospheric pressure.
-
Polycondensation Stage: Once the initial water evolution subsides, the temperature is further increased, and a vacuum is gradually applied to the system. This step is crucial for removing the final traces of water and driving the polymerization reaction towards achieving a high molecular weight polymer.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the melt.
-
Polymer Isolation and Purification: After several hours under high vacuum, the reaction is stopped by cooling the reactor to room temperature under an inert atmosphere. The resulting solid polymer is then dissolved in a suitable solvent like chloroform and precipitated in a non-solvent such as cold methanol to remove unreacted monomer and catalyst residues. The purified polymer is collected by filtration and dried under vacuum.
Protocol 2: Characterization of Poly(4-(2-hydroxyethoxy)benzoate)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Method: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra. The disappearance of the carboxylic acid and hydroxyl proton signals from the monomer and the appearance of characteristic ester linkage signals in the polymer spectrum will confirm successful polymerization.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer.
-
Method: A thin film of the polymer can be cast from a solution, or the sample can be analyzed as a KBr pellet. The spectrum should show a characteristic ester carbonyl (C=O) stretching band, along with the disappearance of the broad O-H stretch from the carboxylic acid of the monomer.
3. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymer.
-
Method: The analysis is performed using a GPC system equipped with a suitable column set and a refractive index detector. A suitable solvent (e.g., tetrahydrofuran or chloroform) is used as the mobile phase, and the system is calibrated with polystyrene standards.
4. Thermal Analysis (DSC and TGA):
-
Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
-
Method: Differential Scanning Calorimetry (DSC) is used to measure Tg and Tm. Thermogravimetric Analysis (TGA) is used to evaluate the thermal degradation profile of the polymer.
Mandatory Visualizations
Diagram 1: Proposed Synthesis of Poly(4-(2-hydroxyethoxy)benzoate)
Caption: Proposed melt polycondensation of this compound.
Diagram 2: Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for polyester synthesis and characterization.
Diagram 3: Potential Application Pathway in Drug Delivery
Caption: Drug delivery application pathway for biodegradable polyesters.
References
Application Notes and Protocols for 4-(2-hydroxyethoxy)benzoic Acid as a Hydrophilic Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(2-hydroxyethoxy)benzoic acid as a hydrophilic linker in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This linker offers the advantage of increased hydrophilicity, which can enhance the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate.
Introduction to this compound as a Linker
This compound is a bifunctional molecule featuring a carboxylic acid group and a hydroxyl group. The carboxylic acid allows for straightforward activation and conjugation to primary amines, such as the lysine residues on the surface of antibodies. The terminal hydroxyl group can be used for the attachment of a payload, such as a cytotoxic drug, either directly or after further functionalization. The ethoxybenzoic acid backbone provides a defined spatial separation between the biomolecule and the payload, while the hydroxyethoxy moiety imparts increased water solubility. This enhanced hydrophilicity is a key feature, as it can help to mitigate the aggregation often associated with hydrophobic drug payloads, leading to improved stability and in vivo performance of the bioconjugate.[1][2]
Key Properties and Advantages:
-
Bifunctional: Possesses two distinct reactive sites (carboxyl and hydroxyl) for sequential conjugation.
-
Hydrophilic: The hydroxyethoxy group increases the water solubility of the linker and the final conjugate.[1]
-
Defined Length: Provides a specific spacing between the biomolecule and the attached payload.
-
Versatile: Can be incorporated into various bioconjugation strategies, including the development of ADCs.
Experimental Protocols
The following protocols are based on established methods for the conjugation of carboxylic acid-containing linkers to antibodies using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Protocol 1: Activation of this compound and Conjugation to a Payload
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., a cytotoxic drug with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0
-
DIPEA (N,N-Diisopropylethylamine) (optional, if payload is a hydrochloride salt)
-
Purification supplies (e.g., reversed-phase HPLC)
Procedure:
-
Activation of the Linker:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.5 (Linker:EDC:NHS) is a good starting point.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing payload in a minimal amount of DMF or DMSO. If the payload is a hydrochloride salt, add 2-3 equivalents of DIPEA to neutralize the acid.
-
Slowly add the activated linker solution to the payload solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification:
-
Purify the resulting payload-linker conjugate by reversed-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Conjugation of the Payload-Linker Construct to an Antibody
This protocol outlines the conjugation of the purified payload-linker construct (where the hydroxyl group of the linker is now attached to the payload) to the lysine residues of a monoclonal antibody.
Materials:
-
Purified Payload-Linker Construct
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Activation Buffer.
-
Adjust the concentration of the mAb to 5-10 mg/mL.
-
-
Activation of Payload-Linker:
-
Dissolve the payload-linker construct in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute into the Activation Buffer.
-
Add a 5- to 20-fold molar excess of EDC and Sulfo-NHS to the payload-linker solution.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Antibody:
-
Immediately add the activated payload-linker solution to the antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC). The elution buffer should be a suitable storage buffer, such as PBS.
-
Data Presentation
The following tables provide illustrative quantitative data based on typical results observed for hydrophilic linkers in ADC development. Note: These values are for guidance and will require optimization for specific antibodies, payloads, and the this compound linker.
Table 1: Illustrative Reaction Parameters for ADC Synthesis
| Parameter | Recommended Range | Notes |
| Payload-Linker Activation | ||
| Linker:EDC:NHS Molar Ratio | 1:1.5:1.5 to 1:5:5 | Higher excess may increase activation but can complicate purification. |
| Activation Time | 15 - 60 minutes | Monitor by TLC or LC-MS if possible. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |
| Antibody Conjugation | ||
| Payload-Linker:Antibody Molar Ratio | 5:1 to 20:1 | This will influence the final Drug-to-Antibody Ratio (DAR). |
| Conjugation Time | 1 - 4 hours | Longer times may be needed at lower temperatures. |
| Conjugation pH | 7.2 - 8.0 | Optimal for reaction of NHS esters with primary amines. |
Table 2: Representative Physicochemical and In Vitro Performance of ADCs with Hydrophilic Linkers
| Linker Type | Target Drug-to-Antibody Ratio (DAR) | Achieved DAR (Illustrative) | Aggregation (%) (Illustrative) | In Vitro Cytotoxicity (IC50) |
| Hydrophilic (e.g., PEG-based) | 4 | 3.8 | < 5% | Maintained or Improved |
| Hydrophilic (e.g., this compound based) | 4 | 3.5 - 4.0 (Expected) | Low (Expected) | Payload Dependent |
| Hydrophobic | 4 | 3.7 | 10 - 20% | Payload Dependent |
Data is illustrative and based on general findings for hydrophilic linkers.[1]
Table 3: Illustrative In Vivo Performance Comparison
| Linker Type | Plasma Half-life (t½) in Rodents (Illustrative) | Tumor Accumulation (%ID/g) (Illustrative) | Maximum Tolerated Dose (MTD) (Illustrative) |
| Hydrophilic (e.g., PEG-based) | 100 - 150 hours | 15 - 25 | Higher |
| Hydrophilic (e.g., this compound based) | 90 - 140 hours (Expected) | 12 - 22 (Expected) | Higher (Expected) |
| Hydrophobic | 50 - 80 hours | 5 - 10 | Lower |
%ID/g: percentage of injected dose per gram of tumor tissue. Data is illustrative and based on general findings for hydrophilic linkers.[3]
Mandatory Visualization
Caption: Workflow for ADC synthesis using this compound.
Caption: Chemical pathway for EDC/NHS-mediated bioconjugation.
Characterization of the Antibody-Drug Conjugate
After purification, the ADC should be thoroughly characterized to determine key quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter. It can be determined using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed after reduction of the antibody to separate light and heavy chains.
-
Mass Spectrometry (MS): Provides the mass of the intact ADC or its subunits, allowing for direct calculation of the DAR.
-
-
Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
SDS-PAGE: To visualize the purity of the ADC and confirm conjugation.
-
-
Stability:
-
In Vitro Plasma Stability: The ADC is incubated in plasma at 37°C, and the amount of intact ADC and released payload is monitored over time by LC-MS. This provides an estimate of the linker's stability in a biological environment.[4]
-
Conclusion
This compound represents a valuable tool for researchers developing bioconjugates, particularly ADCs. Its inherent hydrophilicity offers a strategic advantage in overcoming challenges associated with hydrophobic payloads.[1][2] The protocols provided herein, based on well-established EDC/NHS chemistry, offer a solid foundation for the successful implementation of this linker in bioconjugation workflows. While the provided quantitative data is illustrative, it highlights the expected benefits of using a hydrophilic linker. Rigorous experimental optimization and thorough characterization are essential to achieve the desired product profile for any specific bioconjugate.
References
Application Notes and Protocols for Incorporating 4-(2-hydroxyethoxy)benzoic acid into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(2-hydroxyethoxy)benzoic acid as a functional component in the development of advanced drug delivery systems. The unique properties of this molecule, featuring a hydrophilic hydroxyethoxy tail and a reactive carboxylic acid head, make it an attractive candidate for surface modification of nanoparticles, liposomes, and as a linker for drug conjugates.
Introduction to this compound in Drug Delivery
This compound is a bifunctional molecule that can be leveraged to enhance the properties of drug delivery systems. Its primary applications in this context include:
-
Hydrophilic Spacer: The hydroxyethoxy group imparts hydrophilicity to the surface of drug carriers. This can improve colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong circulation time in vivo.
-
Linker Moiety: The carboxylic acid group provides a reactive handle for covalent conjugation to amine- or hydroxyl-containing drug molecules, targeting ligands, or the surface of drug carriers.
-
Solubility Enhancer: Its hydrophilic nature can aid in the formulation of poorly soluble drugs.
These properties make this compound a versatile tool for designing sophisticated drug delivery vehicles with improved pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing the experimental protocols outlined below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | N/A |
| Molecular Weight | 182.17 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in water, ethanol, methanol | N/A |
| pKa (Carboxylic Acid) | ~4.5 | Estimated |
Experimental Protocols
The following protocols provide detailed methodologies for incorporating this compound into two common drug delivery platforms: polymeric nanoparticles and liposomes.
Protocol 1: Surface Functionalization of Amine-Modified Polymeric Nanoparticles
This protocol describes the covalent attachment of this compound to the surface of pre-formed, amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-NH₂) using carbodiimide chemistry.
Materials:
-
Amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-NH₂)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10 kDa)
-
Deionized water
Procedure:
-
Activation of this compound:
-
Dissolve this compound (10 mg) in 1 mL of anhydrous DMSO.
-
Add EDC (1.5 molar excess to the carboxylic acid) and NHS (1.2 molar excess to the carboxylic acid) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS-ester of this compound.
-
-
Nanoparticle Suspension Preparation:
-
Disperse the amine-functionalized polymeric nanoparticles (20 mg) in 5 mL of MES buffer (0.1 M, pH 6.0) by sonication.
-
-
Conjugation Reaction:
-
Add the activated this compound solution dropwise to the nanoparticle suspension while stirring.
-
Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 10 kDa).
-
Dialyze against deionized water for 48 hours, with water changes every 6 hours, to remove unreacted reagents.
-
Collect the purified nanoparticle suspension and store at 4°C.
-
Characterization:
-
Conjugation Efficiency: Quantify the amount of conjugated this compound using UV-Vis spectroscopy or HPLC.
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the functionalized nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Table 2: Example Characterization Data for Functionalized Nanoparticles
| Parameter | Before Functionalization | After Functionalization |
| Hydrodynamic Diameter (nm) | 150 ± 5 | 155 ± 6 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Zeta Potential (mV) | +25 ± 2 | -10 ± 1.5 |
| Conjugation Efficiency (%) | N/A | 75 ± 5 |
Protocol 2: Formulation of Liposomes with a this compound-Lipid Conjugate
This protocol involves the synthesis of a lipid conjugate of this compound and its subsequent incorporation into a liposomal formulation using the thin-film hydration method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
This compound
-
EDC, NHS
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
PBS (pH 7.4)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Synthesis of DSPE-4-(2-hydroxyethoxy)benzoic acid Conjugate:
-
Activate the carboxylic acid of this compound with EDC and NHS in DCM as described in Protocol 1.
-
Dissolve DSPE and TEA (1.5 molar excess to DSPE) in DCM.
-
Add the activated this compound solution to the DSPE solution and stir for 24 hours at room temperature.
-
Purify the conjugate by column chromatography.
-
-
Liposome Formulation:
-
Dissolve DPPC, cholesterol, and the DSPE-4-(2-hydroxyethoxy)benzoic acid conjugate (e.g., in a 9:1:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids.
-
Extrude the resulting multilamellar vesicles through a 100 nm polycarbonate membrane multiple times to form unilamellar liposomes of a defined size.
-
Characterization:
-
Incorporation Efficiency: Determine the percentage of the DSPE-conjugate incorporated into the liposomes.
-
Vesicle Size and Zeta Potential: Analyze using DLS.
-
Drug Loading and Release (if applicable): Encapsulate a model drug and study its loading and release profile.
Table 3: Example Characterization Data for Functionalized Liposomes
| Parameter | Value |
| Vesicle Diameter (nm) | 110 ± 8 |
| Polydispersity Index (PDI) | 0.18 ± 0.04 |
| Zeta Potential (mV) | -15 ± 2 |
| Incorporation Efficiency (%) | 90 ± 5 |
| Model Drug Encapsulation Efficiency (%) | 65 ± 7 |
Visualization of Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the conceptual application of this compound in drug delivery.
Caption: Workflow for surface functionalization of nanoparticles.
Caption: Conceptual role in a drug delivery system.
Caption: Hypothetical signaling pathway modulation.
Concluding Remarks
This compound presents a valuable addition to the toolbox of drug delivery scientists. Its straightforward chemistry and beneficial physicochemical properties allow for the rational design of sophisticated drug carriers. The protocols and conceptual frameworks provided in these application notes serve as a starting point for researchers to explore the full potential of this versatile molecule in developing next-generation drug delivery systems. Further studies are warranted to fully elucidate its in vivo behavior and therapeutic efficacy in various disease models.
Application Note: HPLC Method for the Quantification of 4-(2-hydroxyethoxy)benzoic Acid in Reaction Mixtures
Introduction
4-(2-hydroxyethoxy)benzoic acid is a key intermediate in the synthesis of various polymers and active pharmaceutical ingredients. Its accurate quantification in reaction mixtures is crucial for reaction monitoring, yield calculation, and quality control. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in the presence of its common starting materials, terephthalic acid and ethylene glycol, as well as the potential byproduct bis(2-hydroxyethyl)terephthalate (BHET).
This method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for in-process control and final product analysis. The protocol is straightforward, employing a widely available C18 column and a standard UV detector.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Terephthalic acid (>99% purity)
-
Ethylene glycol (>99% purity)
-
Bis(2-hydroxyethyl)terephthalate (BHET) (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade, filtered and deionized)
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data acquisition and processing software.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The goal of sample preparation is to ensure the sample is free of particulates and compatible with the HPLC system.
-
Dilution: Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of a 50:50 (v/v) acetonitrile/water mixture and sonicate for 10 minutes to ensure complete dissolution.
-
Volume Adjustment: Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B in 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize the quantitative data obtained during the validation of this HPLC method.
Table 1: Retention Times of Analyte and Potential Impurities
| Compound | Retention Time (min) |
| Ethylene Glycol | ~2.1 |
| Terephthalic Acid | ~4.5 |
| This compound | ~6.8 |
| Bis(2-hydroxyethyl)terephthalate (BHET) | ~8.2 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 for concentrations from 1-100 µg/mL |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Precision (%RSD) | < 2% for intra-day and inter-day analysis |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Robustness | No significant impact from minor changes in flow rate, temperature, or mobile phase composition. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of the analytical method for quantifying the target analyte from potential interferences.
Application Note: Quantitative Analysis of 4-(2-hydroxyethoxy)benzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-hydroxyethoxy)benzoic acid is a chemical intermediate with applications in the synthesis of polymers and pharmaceutical compounds. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the polar nature of this compound, due to its carboxylic acid and hydroxyl functional groups, makes it non-volatile and thus unsuitable for direct GC-MS analysis.
This application note provides a detailed protocol for the quantitative analysis of this compound by GC-MS following a derivatization step. The protocol employs trimethylsilylation to convert the analyte into a more volatile and thermally stable derivative, enabling robust and reproducible analysis.
Experimental Protocols
1. Sample Preparation
The sample preparation procedure involves the extraction of this compound from the sample matrix. A liquid-liquid extraction (LLE) is a common and effective method.
-
Reagents: Ethyl acetate, Hydrochloric acid (HCl), Anhydrous sodium sulfate, Deionized water.
-
Procedure:
-
To 1 mL of the aqueous sample, add an internal standard (e.g., Benzoic acid-d5).
-
Acidify the sample to a pH of approximately 2-3 using HCl.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes for thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.
-
2. Derivatization Protocol (Trimethylsilylation)
Derivatization is essential to increase the volatility of the analyte by converting the polar -COOH and -OH groups into non-polar trimethylsilyl (TMS) esters and ethers, respectively.[1]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine or Acetonitrile (Anhydrous).
-
Procedure:
-
To the dried sample residue, add 50 µL of anhydrous pyridine or acetonitrile to reconstitute.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
-
3. GC-MS Instrumentation and Conditions
The following table outlines the recommended instrumental parameters for the analysis of the derivatized this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min. Ramp to 200°C at 15°C/min. Ramp to 300°C at 25°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 290°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-600) |
Data Presentation
1. Predicted GC-MS Data for Di-TMS-4-(2-hydroxyethoxy)benzoic acid
Quantitative analysis is performed using Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. The following table summarizes the expected data for the di-trimethylsilyl derivative of the analyte. The molecular weight of the underivatized compound is 210.18 g/mol .[2] After derivatization with two TMS groups, the molecular weight increases to 354.5 g/mol .
| Analyte | Predicted Retention Time (min) | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound, di-TMS derivative | ~15.5 | 354.5 | 339 | 267, 193, 73 |
-
m/z 339: [M-15]⁺, loss of a methyl group (CH₃) from a TMS group. This is often a prominent ion for TMS derivatives.
-
m/z 267: Fragment corresponding to the loss of the TMS-O-CH₂CH₂ side chain.
-
m/z 193: Fragment corresponding to the TMS-benzoate portion after cleavage.
-
m/z 73: The characteristic [Si(CH₃)₃]⁺ ion, confirming successful silylation.
2. Quantitative Analysis Parameters
A calibration curve should be prepared using a series of standards treated with the same extraction and derivatization procedure as the samples.
| Parameter | Value Range |
| Calibration Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 3 ng/mL |
| Limit of Quantitation (LOQ) | ~ 10 ng/mL |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
References
Application Notes and Protocols for Surface Modification using 4-(2-hydroxyethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface modification of materials using 4-(2-hydroxyethoxy)benzoic acid. This bifunctional molecule, featuring a carboxylic acid group for surface anchoring and a terminal hydroxyl group presented via a short ethylene glycol spacer, is valuable for creating hydrophilic and biocompatible surfaces. Such modified surfaces are of significant interest in drug development, biomaterial science, and diagnostics, where controlling protein adsorption and cellular interactions is crucial.
The presence of the carboxylic acid allows for attachment to various substrates, while the hydroxyethoxy group can enhance surface wettability and has the potential to reduce non-specific protein fouling. Surfaces functionalized with carboxylic acid groups have been shown to promote anti-inflammatory responses from macrophages, which is a desirable characteristic for implantable materials[1][2].
Data Presentation
While specific quantitative data for surfaces modified with this compound is not extensively available in the literature, the following table presents expected outcomes based on similar surface modifications. These values should be considered illustrative and will vary depending on the substrate, deposition method, and characterization technique.
| Property | Unmodified Substrate (e.g., Gold) | Modified with this compound |
| Water Contact Angle | Hydrophobic (~90°) | More Hydrophilic (40-60°) |
| Ellipsometric Thickness | N/A | 1 - 2 nm |
| Protein Adsorption (e.g., Fibrinogen) | High | Reduced |
Experimental Protocols
This section details the necessary steps for substrate preparation and surface modification with this compound to form a self-assembled monolayer (SAM). Gold is used as an exemplary substrate due to its common use in SAM research.
Protocol 1: Substrate Preparation (Gold-coated Silicon Wafers)
A clean and pristine substrate surface is critical for the formation of a uniform and well-ordered monolayer.
Materials:
-
Gold-coated silicon wafers
-
Detergent solution (e.g., 2% Alconox)
-
Deionized (DI) water
-
Ethanol (reagent grade)
-
Nitrogen gas source
-
UV-Ozone cleaner
Procedure:
-
Cut the gold-coated silicon wafers into the desired dimensions.
-
Sonicate the substrates in a detergent solution for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in DI water for 15 minutes.
-
Sonicate the substrates in ethanol for 15 minutes.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately before modification, treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic contaminants.
Protocol 2: Formation of Self-Assembled Monolayer (SAM)
This protocol describes the deposition of the this compound monolayer.
Materials:
-
Pre-cleaned gold substrates
-
This compound
-
Anhydrous ethanol
-
Clean, dry reaction vessel with a cap
Procedure:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in the reaction vessel.
-
Immerse the pre-cleaned and dried gold substrates into the silane solution. For this type of molecule, the carboxylic acid group can act as a binding group to the gold surface, although thiol-based binding is more common.
-
Seal the vessel and allow the self-assembly process to proceed for 18-24 hours at room temperature with gentle agitation.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the modified substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment until further use.
Protocol 3: Surface Characterization
Characterization is essential to confirm the successful modification of the surface.
1. Water Contact Angle Goniometry:
-
Purpose: To assess the change in surface wettability. A decrease in the water contact angle indicates a more hydrophilic surface.
-
Procedure: Use a goniometer to measure the static water contact angle on both unmodified and modified substrates. Place a droplet of DI water on the surface and capture the image to determine the angle[3].
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the monolayer.
-
Procedure: Analyze the surfaces using an XPS instrument. Look for the characteristic peaks of carbon (C 1s) and oxygen (O 1s) from the this compound molecule[4][5].
3. Ellipsometry:
-
Purpose: To measure the thickness of the formed monolayer.
-
Procedure: Use an ellipsometer to measure the change in polarization of light reflected from the surface, which can be used to calculate the thickness of the organic layer.
Mandatory Visualization
Caption: Experimental workflow for surface modification.
Caption: Hypothetical signaling pathway.
References
- 1. Protein Adsorption on Surfaces Functionalized with COOH Groups Promotes Anti-inflammatory Macrophage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(2-Hydroxyethoxy)benzoic Acid as a Versatile Building Block for Liquid Crystal Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-hydroxyethoxy)benzoic acid is a bifunctional aromatic molecule that serves as a key monomer in the synthesis of thermotropic liquid crystalline polymers (LCPs). Its unique structure, featuring a rigid benzoic acid core and a flexible hydroxyethoxy tail, allows for the formation of polyesters with ordered, liquid crystalline phases. These polymers exhibit a unique combination of properties, including high thermal stability, mechanical strength, and chemical resistance, making them attractive for a variety of applications, from high-performance materials to advanced drug delivery systems. The presence of both a carboxylic acid and a hydroxyl group enables its participation in polycondensation reactions, leading to the formation of high molecular weight aromatic polyesters.
This document provides detailed application notes on the use of this compound as a building block for LCPs, including protocols for its synthesis and subsequent polymerization.
Data Presentation
The properties of liquid crystal polymers are highly dependent on their molecular weight, composition, and processing conditions. Below are tables summarizing typical quantitative data for LCPs derived from benzoic acid derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 701-56-4 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158-162 °C |
| Solubility | Soluble in hot ethanol, DMSO, and DMF |
Table 2: Typical Thermal Properties of Liquid Crystal Polyesters Derived from Hydroxybenzoic Acids
| Polymer System | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Isotropization Temperature (Ti) |
| Homopolymer of 4-hydroxybenzoic acid | - | >500 °C (decomposes) | - |
| Copolymer with 6-hydroxy-2-naphthoic acid | 110-150 °C | 280-330 °C | >350 °C |
| Copolyester with ethylene terephthalate | 80-120 °C | 240-280 °C | 280-320 °C |
Note: The properties of the homopolymer of this compound are not widely reported and would need to be determined experimentally. The data presented here are for analogous systems and serve as a reference.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from methyl 4-hydroxybenzoate.
Step 1: Synthesis of Methyl 4-(2-hydroxyethoxy)benzoate
Materials:
-
Methyl 4-hydroxybenzoate
-
2-Bromoethanol
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add methyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromoethanol (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude methyl 4-(2-hydroxyethoxy)benzoate by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
Materials:
-
Methyl 4-(2-hydroxyethoxy)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Dissolve the purified methyl 4-(2-hydroxyethoxy)benzoate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) in water to the flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Protocol 2: Melt Polycondensation of this compound
This protocol describes the synthesis of a liquid crystalline polyester via melt polycondensation of this compound.
Materials:
-
This compound (high purity)
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (stabilizer)
Procedure:
-
Place the high-purity this compound monomer, antimony(III) oxide (0.05 mol%), and triphenyl phosphite (0.1 mol%) in a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the reactor to a temperature approximately 10-20°C above the melting point of the monomer (around 170-180°C) under a slow stream of nitrogen to create an inert atmosphere and melt the monomer.
-
Once the monomer is molten, increase the temperature to 220-240°C and stir the reaction mixture. The condensation reaction will start, and water will be evolved and collected.
-
After the initial evolution of water subsides (typically 1-2 hours), gradually reduce the pressure to less than 1 mmHg over a period of 30-60 minutes to facilitate the removal of the final traces of water and drive the polymerization to completion.
-
Increase the temperature to 250-270°C and continue the reaction under high vacuum for another 2-4 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases.
-
Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
The resulting polymer can be extruded from the reactor or allowed to cool and solidify for later processing.
-
Characterize the polymer using techniques such as Differential Scanning Calorimetry (DSC) to determine its thermal transitions (Tg, Tm, Ti) and Polarized Optical Microscopy (POM) to observe the liquid crystalline textures.
Mandatory Visualizations
Application Notes & Protocols: Synthesis and Pharmaceutical Evaluation of 4-(2-Hydroxyethoxy)benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Hydroxyethoxy)benzoic acid and its derivatives are versatile molecular scaffolds of significant interest in medicinal chemistry and pharmaceutical development. The parent compound features a benzoic acid core, which allows for diverse functionalization, and a hydroxyethoxy tail. This side chain can enhance aqueous solubility and improve the metabolic stability of potential drug candidates.[][2] These derivatives serve as crucial intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including those with potential anti-inflammatory, antimicrobial, and anti-cancer properties.[][3][4][5] Notably, they are utilized in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, which have applications in cancer therapy.[] This document provides detailed protocols for the synthesis of these derivatives via the Williamson ether synthesis and subsequent modifications, along with methodologies for evaluating their biological activity.
Synthesis of this compound Derivatives
The most common and efficient method for preparing the ether linkage in these compounds is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[6][7] The general strategy involves the reaction of a substituted 4-hydroxybenzoic acid (or its ester form) with a 2-haloethanol in the presence of a base.
General Synthesis Workflow
The synthesis can be visualized as a two-stage process: the core ether formation followed by diversification.
Caption: General workflow for synthesizing a library of derivatives.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of Ethyl 4-(2-hydroxyethoxy)benzoate, a key intermediate.
Materials and Reagents:
-
Ethyl 4-hydroxybenzoate
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add ethyl 4-hydroxybenzoate (1.0 eq) and anhydrous acetone. Begin stirring.
-
Addition of Base: Add finely pulverized, anhydrous potassium carbonate (1.5 eq) to the mixture. Stir vigorously for 30 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.
-
Addition of Alkyl Halide: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 56°C for acetone). Maintain reflux for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude Ethyl 4-(2-hydroxyethoxy)benzoate by column chromatography or recrystallization.
Pharmaceutical Applications & Biological Activity
Derivatives of 4-hydroxybenzoic acid have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.[3][4] Key application areas include anti-inflammatory, antioxidant, and anti-cancer agents.
Data on Anti-Inflammatory and Cytotoxic Activity
The following table summarizes quantitative data for related benzoic acid derivatives, illustrating the potential potency of this chemical class.
| Compound/Derivative Class | Target/Assay | Cell Line / Model | Activity (IC₅₀) | Reference |
| Benzoic Acid Derivatives¹ | Superoxide Anion Generation | Human Neutrophils | < 4 µg/mL | [8] |
| Acetophenone Derivatives¹ | Elastase Release | Human Neutrophils | < 4 µg/mL | [8] |
| 4-Methoxybenzoic Acid Derivative | Cell Viability (MTT Assay) | MV4-11 (Leukemia) | 9.5 µM | [9] |
| 4-Methoxybenzoic Acid Derivative | Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | 20.7 µM | [9] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Rat Model | 48.9–63.1% edema inhibition | [10] |
¹Note: Specific derivatives isolated from Melicope semecarpifolia.
Potential Mechanism of Action: Inhibition of Cell Survival Pathways
Certain benzoic acid derivatives exert their anti-cancer effects by modulating key cell signaling pathways. For instance, analogues have been shown to inhibit the Akt/NF-κB pathway, which is critical for promoting cell survival and proliferation in cancer cells.[9] Inhibition of this pathway leads to the induction of apoptosis (programmed cell death).
Caption: Hypothesized inhibition of the Akt/NF-κB pathway.
Protocols for Biological Evaluation
To assess the pharmaceutical potential of newly synthesized derivatives, standardized in vitro and in vivo assays are essential.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (negative) and positive controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
- 2. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing the Synthesis of 4-(2-hydroxyethoxy)benzoic Acid: A Technical Support Guide
For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates like 4-(2-hydroxyethoxy)benzoic acid is crucial for efficient and cost-effective production. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on improving yield and purity.
Troubleshooting Common Synthesis Issues
Low yields and product impurities are common hurdles in the synthesis of this compound. The following table outlines potential problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of 4-hydroxybenzoic acid: The base used is not strong enough to fully deprotonate the phenolic hydroxyl group, leading to unreacted starting material. 2. Reaction Temperature is Too Low: The reaction rate is too slow at the current temperature. 3. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 4. Poor Quality of Reagents: Degradation or impurity of starting materials or solvents. | 1. Use a stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) instead of weaker bases like potassium carbonate (K₂CO₃) if incomplete reaction is observed. Ensure stoichiometric amounts of the base are used to neutralize the acidic phenolic proton. 2. Gradually increase the reaction temperature. For instance, if the reaction is sluggish at 70°C, consider raising it to 90-110°C while monitoring for side product formation. 3. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 4. Use freshly purified reagents and anhydrous solvents. |
| Formation of Side Products | 1. Dialkylation: The hydroxyl group of the product, this compound, reacts with another molecule of the alkylating agent. 2. C-Alkylation: The alkylating agent reacts with the aromatic ring of 4-hydroxybenzoic acid instead of the phenolic oxygen. 3. Polymerization of Ethylene Oxide (if used): Ethylene oxide can polymerize under certain conditions. 4. Reaction with Carboxylic Acid Group: The base can react with the carboxylic acid group, and the alkylating agent can esterify it. | 1. Use a controlled stoichiometry of the alkylating agent (e.g., 2-chloroethanol). A slight excess (e.g., 1.1 equivalents) is often sufficient. 2. This is less common but can be minimized by using a polar aprotic solvent and a strong base which favors O-alkylation. 3. If using ethylene oxide, carefully control the reaction temperature and catalyst. The use of a haloethanol is generally more controllable. 4. The phenolic hydroxyl group is more acidic and will be deprotonated preferentially. However, to completely avoid reaction at the carboxylic acid, it can be protected as an ester and then hydrolyzed after the etherification step. |
| Difficult Product Isolation and Purification | 1. Product is too soluble in the workup solvent. 2. Emulsion formation during extraction. 3. Co-precipitation of impurities. | 1. After acidification, cool the solution in an ice bath to decrease the solubility of the product. If necessary, use a different extraction solvent. 2. Add a small amount of brine to break up emulsions. 3. Recrystallization from a suitable solvent system, such as ethanol/water, is often effective for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of a salt of 4-hydroxybenzoic acid with a 2-haloethanol (e.g., 2-chloroethanol) or ethylene oxide. The reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: How does the choice of base affect the reaction yield?
A2: The choice of base is critical. A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is generally preferred to ensure the complete deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the more nucleophilic phenoxide ion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures or longer reaction times to achieve high conversion.
Q3: What is the optimal solvent for this synthesis?
A3: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often recommended as they can accelerate the rate of SN2 reactions. However, more environmentally friendly options like using a surfactant in an aqueous medium have also been reported to give high yields.[1]
Q4: What are the typical reaction temperatures and times?
A4: The reaction temperature typically ranges from 70°C to 110°C. The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrates, the choice of base, and the reaction temperature. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.
Q5: How can I minimize the formation of the dialkylated byproduct?
A5: To minimize dialkylation, it is important to control the stoichiometry of the alkylating agent. Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the 2-haloethanol is generally sufficient to drive the reaction to completion without promoting significant dialkylation of the product's hydroxyl group.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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4-hydroxybenzoic acid
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2-Chloroethanol
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Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
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Dimethylformamide (DMF)
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Ethyl acetate
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Hydrochloric acid (HCl)
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1 equivalent) in dry DMF.
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Add potassium carbonate (1.5 equivalents) or sodium hydroxide (2.2 equivalents) to the solution.
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Stir the mixture at room temperature for 30 minutes.
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Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 90-110°C and monitor the reaction progress by TLC.
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After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
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Pour the reaction mixture into an excess of water and acidify with hydrochloric acid to a pH of 2-3.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Data on Reaction Conditions and Yield
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-hydroxyacetanilide | 2-chloroethanol | K₂CO₃ | DMF | 70-110 | 2-4 | Not specified | [2] |
| 4-hydroxybenzoic acid | Benzyl chloride | Surfactant/NaOH | Water | Not specified | Not specified | ~92 | [1] |
Visualizing the Synthesis and Troubleshooting
To further aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Methods for the purification of 4-(2-hydroxyethoxy)benzoic acid from crude reaction mixtures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(2-hydroxyethoxy)benzoic acid from crude reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by evaporating some of the solvent and allow it to cool again. |
| The cooling process is too rapid, preventing crystal nucleation. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. | |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a solvent mixture. For compounds with polar and non-polar groups like this compound, a mixed solvent system (e.g., ethanol/water) can be effective. | |
| Product Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The presence of impurities is depressing the melting point. | Attempt a preliminary purification step, such as an acid-base extraction, before recrystallization. | |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. | |
| Low Product Recovery | A significant amount of the product remains dissolved in the mother liquor. | Cool the solution in an ice bath for a longer period to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals. |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product from Impurities | The eluent (mobile phase) polarity is not optimized. | Develop a suitable mobile phase using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| The column is overloaded with the crude mixture. | Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight). | |
| Product Tailing on the Column | The carboxylic acid group is interacting strongly with the acidic silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction. |
| Cracks or Channels in the Column | Improper packing of the stationary phase. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and silica gel column chromatography. Acid-base extraction can also be employed as a preliminary purification step to remove neutral and basic impurities.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Due to the presence of both a polar carboxylic acid and a hydroxyl group, as well as a less polar benzene ring, a mixed solvent system is often effective. A good starting point is an ethanol/water or methanol/water mixture. The crude product is dissolved in the minimum amount of hot alcohol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.
Q3: What are the likely impurities in a crude reaction mixture of this compound?
A3: Common impurities may include unreacted starting materials such as 4-hydroxybenzoic acid and 2-chloroethanol (or ethylene oxide/carbonate depending on the synthetic route), as well as side-products from polymerization or esterification at the hydroxyl group.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a good starting point for HPLC analysis.
Q5: My purified this compound is still showing a broad melting point range. What should I do?
A5: A broad melting point range indicates the presence of impurities. You may need to repeat the purification step. If you performed recrystallization, try a different solvent system. If you used column chromatography, try optimizing the mobile phase for better separation. It is also possible that the remaining impurity has very similar properties to your product, in which case a combination of purification techniques might be necessary.
Data Presentation
Table 1: Comparison of Purification Methods for Substituted Benzoic Acids (Illustrative Data)
| Purification Method | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Recrystallization (Ethanol/Water) | 70-90% | >98% | Simple, inexpensive, and effective for removing small amounts of impurities. | May not be effective for removing impurities with similar solubility. Potential for product loss in the mother liquor. |
| Column Chromatography (Silica Gel) | 60-80% | >99% | Excellent for separating complex mixtures and achieving very high purity. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
| Acid-Base Extraction | >90% | Variable | Good for removing neutral and basic impurities. | Not effective for removing other acidic impurities. Requires the use of acids and bases. |
Note: The data in this table is illustrative and based on the purification of similar substituted benzoic acids. Actual results may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
1. Recrystallization of this compound from an Ethanol/Water Mixture
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass and dry them further in a vacuum oven at a temperature below the melting point of the product.
2. Purification of this compound by Silica Gel Column Chromatography
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TLC Analysis: First, determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel column.
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Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
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Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
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Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Identifying and minimizing side products in the synthesis of 4-(2-hydroxyethoxy)benzoic acid.
Technical Support Center: Synthesis of 4-(2-hydroxyethoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the O-alkylation of a salt of 4-hydroxybenzoic acid with a 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol, in the presence of a base.
Q2: What are the primary expected side products in this synthesis?
A2: The main side products include:
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Dialkylated product: 4-(2-(2-hydroxyethoxy)ethoxy)benzoic acid, arising from the reaction of the product's hydroxyl group with another molecule of the alkylating agent.
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C-alkylation products: Isomers where the alkyl group attaches to the benzene ring instead of the phenolic oxygen.
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Unreacted starting materials: Residual 4-hydroxybenzoic acid and the alkylating agent.
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Elimination product: In the case of using a stronger base or higher temperatures, some of the 2-haloethanol may undergo elimination to form ethylene glycol.
Q3: How can I minimize the formation of the dialkylated side product?
A3: To reduce dialkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 4-hydroxybenzoic acid relative to the 2-haloethanol can help. Additionally, adding the alkylating agent slowly to the reaction mixture can maintain a low concentration of it, further minimizing the chance of a second alkylation.
Q4: What reaction conditions favor O-alkylation over C-alkylation?
A4: The choice of solvent and base is critical. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, generally favor O-alkylation. The use of a moderately strong base, like potassium carbonate (K₂CO₃), is often sufficient to deprotonate the phenolic hydroxyl group without promoting significant C-alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Competing side reactions (e.g., C-alkylation, elimination). 3. Loss of product during workup and purification. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC. 2. Optimize reaction conditions: use a primary alkyl halide, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent. 3. Ensure proper pH adjustment during extraction and use appropriate recrystallization solvents. |
| Presence of a major impurity in the NMR spectrum | 1. Unreacted 4-hydroxybenzoic acid. 2. Formation of the dialkylated product. 3. C-alkylation byproduct. | 1. Improve purification by recrystallization or column chromatography. 2. Use a stoichiometric amount or slight excess of 4-hydroxybenzoic acid. 3. Use a polar aprotic solvent and a milder base. |
| Reaction is very slow or does not go to completion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poor quality of reagents or solvents. | 1. Ensure the base is strong enough to deprotonate the phenol. Sodium hydride (NaH) can be used for a more forceful reaction, but with caution. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use anhydrous solvents and fresh reagents. |
| Product is difficult to purify | 1. Similar polarity of the product and side products. 2. Oily product that does not crystallize easily. | 1. Employ column chromatography with a carefully selected eluent system. 2. Try different solvent systems for recrystallization or attempt to convert the product to a salt to facilitate purification. |
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and Purity
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Impurity |
| 1 | K₂CO₃ | DMF | 80 | 12 | 75 | 95 | Unreacted 4-hydroxybenzoic acid |
| 2 | NaH | THF | 65 | 8 | 85 | 92 | Dialkylated product |
| 3 | K₂CO₃ | Ethanol | 80 | 12 | 60 | 88 | C-alkylation product |
| 4 | Cs₂CO₃ | Acetonitrile | 80 | 10 | 82 | 97 | Minimal impurities |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
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Materials:
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4-hydroxybenzoic acid
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2-chloroethanol
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Potassium carbonate (K₂CO₃), anhydrous
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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1 M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF. b. Add anhydrous potassium carbonate (2.0 eq) to the mixture and stir at room temperature for 30 minutes. c. Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture. d. Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. f. Acidify the aqueous mixture to pH 3-4 with 1 M HCl. g. Extract the product with ethyl acetate (3 x 50 mL). h. Combine the organic layers and wash with water and then brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. j. Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Visualizations
Troubleshooting common problems in the polyesterification of 4-(2-hydroxyethoxy)benzoic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polyesterification of 4-(2-hydroxyethoxy)benzoic acid.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of poly[this compound].
Problem 1: Low Polymer Molecular Weight
Q1: My polyesterification reaction is resulting in a polymer with a low molecular weight. What are the potential causes and how can I increase the molecular weight?
A1: Low molecular weight is a common issue in polyesterification and can be attributed to several factors. Here's a breakdown of potential causes and solutions:
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Inadequate Removal of Byproducts: The polycondensation reaction produces water or other small molecules (e.g., acetic acid if starting from an acetylated monomer). Inefficient removal of these byproducts can limit the degree of polymerization.
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Solution: Ensure your reaction setup includes an efficient system for byproduct removal, such as a high-vacuum line or a Dean-Stark trap for azeotropic removal of water. For melt polymerization, applying a high vacuum (e.g., <1 Torr) during the later stages of the reaction is crucial.
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Reaction Temperature and Time: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to achieve high molecular weight.
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Solution: Optimize the reaction time and temperature. Monitor the viscosity of the reaction mixture (in melt polymerization) or analyze aliquots of the reaction mixture over time to determine the point of maximum molecular weight. Be aware that excessively high temperatures can lead to degradation.[1]
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Catalyst Deactivation or Insufficient Amount: The catalyst may have lost its activity or been used in an insufficient quantity. Certain catalysts, particularly titanium-based ones, are sensitive to hydrolysis and can be deactivated by the water produced during the reaction.[2][3]
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Solution: Ensure the catalyst is handled under anhydrous conditions. Consider using a more robust catalyst, such as a tin-based compound, especially under conditions where water removal is challenging.[3] The choice of catalyst can significantly impact the polymerization.[1] See Table 1 for a comparison of common catalysts.
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Monomer Purity: Impurities in the this compound monomer can act as chain terminators, limiting the growth of the polymer chain.
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Solution: Purify the monomer before use. Recrystallization is a common method for purifying solid monomers.
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Stoichiometric Imbalance (in copolymerization): If you are performing a copolymerization, a non-stoichiometric ratio of the comonomers can lead to low molecular weight. For the homopolymerization of this compound, this is less of a concern as it is a self-condensing monomer.
Problem 2: Polymer Discoloration (Yellowing or Darkening)
Q2: The resulting polymer is discolored. What causes this and how can I obtain a colorless product?
A2: Discoloration, typically yellowing or darkening, is often a sign of thermal degradation or side reactions.
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High Reaction Temperature: Prolonged exposure to high temperatures can cause the polymer to degrade, leading to the formation of chromophores. Aromatic polyesters can be susceptible to thermal degradation at elevated temperatures.[4]
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Solution: Carefully control the reaction temperature and time. Use the minimum temperature necessary to achieve a reasonable reaction rate and melt viscosity. Consider using a lower boiling point solvent for solution polymerization if applicable.
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Presence of Oxygen: Oxidation at high temperatures can lead to discoloration.
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Solution: Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
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Catalyst Residues: Some catalysts can cause discoloration, especially at high concentrations or temperatures.
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Solution: Use the minimum effective amount of catalyst. After polymerization, purify the polymer to remove catalyst residues.
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Problem 3: Gel Formation or Cross-linking
Q3: My reaction mixture has formed a gel, or the final polymer is insoluble. What could be the cause?
A3: Gel formation or cross-linking indicates the occurrence of unintended side reactions that create a network structure instead of linear polymer chains.
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Side Reactions at High Temperatures: At very high temperatures, side reactions involving the ester and ether linkages or the aromatic rings can occur, leading to branching and cross-linking. Decarboxylation of the carboxylic acid groups at high temperatures can also initiate side reactions.[5]
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Solution: Optimize the reaction temperature to avoid excessive heat. The use of a suitable catalyst can allow for lower reaction temperatures.[6]
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Impurities in the Monomer: Certain trifunctional impurities in the monomer could act as cross-linking agents.
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Solution: Ensure the purity of the this compound monomer.
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Frequently Asked Questions (FAQs)
Q4: What are the most common catalysts for the polyesterification of hydroxybenzoic acids?
A4: A variety of catalysts can be used for the polyesterification of hydroxybenzoic acids. The choice of catalyst can influence the reaction rate and the properties of the final polymer. Common catalysts include metal compounds. The general order of catalytic activity for similar polyesterifications has been reported as Ti > Sn > Sb > Mn > Pb.[1] Titanium (IV) butoxide is a frequently used catalyst for the synthesis of aromatic polyesters from 4-hydroxybenzoic acid.[1][6] However, tin-based catalysts like n-butyltin oxide are known to be more robust against hydrolytic degradation.[3]
Q5: What are suitable purification methods for poly[this compound]?
A5: The purification method will depend on the final form and solubility of the polymer.
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Precipitation and Washing: If the polymer is soluble in a suitable organic solvent (e.g., chloroform, DMF), it can be purified by precipitating it in a non-solvent (e.g., methanol, ethanol). The precipitated polymer can then be washed to remove residual monomer, catalyst, and low molecular weight oligomers.
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Soxhlet Extraction: For solid polymers, Soxhlet extraction with a suitable solvent can be used to remove impurities.
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Reprecipitation: Dissolving the polymer and precipitating it again can further enhance purity.
Q6: Can thermal degradation affect the final polymer?
A6: Yes, thermal degradation is a significant concern, especially during melt polymerization which requires high temperatures. Degradation can lead to a decrease in molecular weight, discoloration, and the formation of undesirable byproducts. For aromatic acids, decarboxylation can occur at high temperatures.[5] It is crucial to carefully control the reaction temperature and time to minimize these effects.
Quantitative Data Summary
Table 1: Comparison of Common Catalysts for Polyesterification
| Catalyst Type | Examples | Reported Advantages | Potential Issues |
| Titanium-based | Titanium (IV) butoxide, Titanium (IV) isopropoxide | High catalytic activity.[1] | Prone to hydrolytic deactivation by water.[2][3] Can cause discoloration at high temperatures. |
| Tin-based | n-Butyltin oxide, Tin (II) octoate | Robust against hydrolysis.[3] Good catalytic activity. | Can be toxic. |
| Antimony-based | Antimony (III) oxide | Effective catalyst, commonly used in industrial polyester production. | Environmental and health concerns. |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound
Objective: To synthesize poly[this compound] via melt polycondensation.
Materials:
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This compound (high purity)
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Catalyst (e.g., Titanium (IV) butoxide, 0.1 mol%)
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High-boiling point solvent for cleaning (e.g., diphenyl ether)
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Methanol (for quenching and purification)
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Nitrogen or Argon gas (high purity)
Equipment:
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Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet connected to a vacuum system.
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Heating mantle with a temperature controller.
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High-vacuum pump.
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Schlenk line for inert atmosphere operations.
Procedure:
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Monomer and Catalyst Charging: Add this compound and the catalyst to the reactor.
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Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas during the initial stages of the reaction.
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Heating and Initial Polymerization (Stage 1):
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Slowly heat the reactor to a temperature just above the melting point of the monomer while stirring.
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Once the monomer is molten, increase the temperature to the desired reaction temperature (e.g., 180-220 °C).
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Water will start to distill from the reaction mixture. Continue this stage for 2-4 hours.
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High Vacuum Polymerization (Stage 2):
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Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr.
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Increase the temperature as the viscosity of the melt increases (e.g., to 220-260 °C) to facilitate the removal of water and promote chain growth.
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Continue the reaction under high vacuum for another 4-8 hours. The reaction is complete when the desired melt viscosity is achieved (as indicated by the stirrer torque) or when no more water is being evolved.
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Cooling and Isolation:
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Remove the heat and allow the reactor to cool to room temperature under an inert atmosphere.
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The polymer can be removed from the reactor mechanically. If the polymer is difficult to remove, it may be necessary to dissolve it in a suitable high-boiling point solvent.
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Purification:
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Dissolve the crude polymer in a suitable solvent (e.g., chloroform or DMF).
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Precipitate the polymer by slowly adding the solution to a stirred non-solvent (e.g., methanol).
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Filter the precipitated polymer and wash it several times with the non-solvent.
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Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
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Visualizations
Caption: Experimental workflow for the melt polycondensation of this compound.
Caption: Troubleshooting decision tree for common polyesterification problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Thermal Degradation of Some Polymers Based Upon p-Hydroxybenzoic Acid | Semantic Scholar [semanticscholar.org]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Catalytic Synthesis of Wholly Aromatic Polyesters Based on 4-hydroxybenzoic Acid via Direct Esterification | Scientific.Net [scientific.net]
Optimizing reaction conditions (temperature, catalyst, time) for 4-(2-hydroxyethoxy)benzoic acid polymerization.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of 4-(2-hydroxyethoxy)benzoic acid polymerization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Polymer Molecular Weight | 1. Incomplete removal of condensation byproduct (water): The presence of water can limit the chain growth by favoring the reverse reaction (hydrolysis).[1] 2. Reaction time is too short: The polymerization may not have proceeded to a sufficient extent. 3. Suboptimal reaction temperature: The temperature may be too low for effective polymerization or too high, leading to degradation. 4. Impurities in the monomer: Impurities can act as chain terminators. 5. Inefficient catalyst: The catalyst may not be active enough or used at the wrong concentration. | 1. Improve water removal: Apply a high vacuum to the reaction system, especially during the later stages of polymerization.[2] An inert gas sparge can also aid in removing volatiles. 2. Increase reaction time: Monitor the reaction over a longer period to allow for sufficient chain growth. 3. Optimize temperature: Gradually increase the temperature in stages. Start at a lower temperature for the initial oligomerization and increase it to facilitate the polymerization of higher molecular weight chains.[2] For similar aromatic hydroxy acids, temperatures can range from 240°C to 320°C.[3] 4. Purify the monomer: Recrystallize the this compound monomer before use. 5. Screen catalysts: Evaluate different catalysts such as antimony compounds, organotin compounds, or strong acid catalysts.[4][5] Optimize the catalyst concentration. |
| Polymer Discoloration (Yellowing/Darkening) | 1. Thermal degradation: The reaction temperature is too high, causing the polymer to decompose. 2. Oxidation: Presence of oxygen in the reaction vessel at high temperatures. 3. Catalyst-induced side reactions: Some catalysts can cause discoloration at elevated temperatures. | 1. Reduce reaction temperature: Find the optimal temperature that promotes polymerization without causing significant degradation. 2. Ensure an inert atmosphere: Thoroughly purge the reaction system with an inert gas (e.g., nitrogen or argon) before heating and maintain a positive pressure throughout the reaction. 3. Choose an appropriate catalyst: Select a catalyst that is known for its high thermal stability and low tendency to cause side reactions. |
| Inconsistent Batch-to-Batch Results | 1. Variability in raw material quality: Purity of the monomer and catalyst can vary between batches. 2. Poor process control: Inconsistent temperature profiles, vacuum levels, or reaction times. 3. Inefficient mixing: Poor agitation can lead to localized temperature differences and non-uniform reaction progress. | 1. Standardize raw materials: Establish strict quality control specifications for all incoming materials. 2. Implement strict SOPs: Follow standardized operating procedures for all reaction parameters. 3. Optimize agitation: Ensure the stirring mechanism provides efficient mixing of the viscous polymer melt. |
| Gel Formation or Cross-linking | 1. Side reactions at high temperatures: Undesirable side reactions can lead to the formation of cross-linked networks. 2. Presence of multifunctional impurities: Impurities with more than two reactive groups can act as cross-linking agents. | 1. Control reaction temperature: Avoid excessively high temperatures that might promote side reactions. 2. Ensure monomer purity: Use highly purified monomer to avoid cross-linking from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: The most common method for polymerizing a hydroxy acid like this compound is through self-condensation, which is a type of polyesterification.[6][7] This typically involves heating the monomer, often in the presence of a catalyst, to form polyester chains with the elimination of water.[2]
Q2: What type of catalysts are suitable for this polymerization?
A2: A variety of catalysts can be used for polyesterification. Common choices include metal-based catalysts like antimony trioxide, tin compounds (e.g., stannous octoate), and titanium-based catalysts.[4][8] Strong acid catalysts such as p-toluenesulfonic acid can also be effective.[8] The choice of catalyst will depend on the desired reaction temperature and the required properties of the final polymer.[1]
Q3: What is the optimal temperature range for the polymerization of this compound?
A3: The optimal temperature for the polymerization of aromatic hydroxy acids is typically high, often in the range of 240°C to 320°C.[3] It is common to use a staged temperature profile, starting at a lower temperature to form oligomers and then gradually increasing the temperature to build up high molecular weight polymer chains while effectively removing water.[2]
Q4: How can I effectively remove water during the polymerization?
A4: Efficient removal of water is crucial for achieving a high degree of polymerization.[1] This is typically accomplished by applying a high vacuum to the reaction vessel, especially during the later stages when the viscosity of the reaction mixture increases.[2] Purging the system with a slow stream of an inert gas like nitrogen can also help to carry away the water vapor.[1]
Q5: How can I monitor the progress of the polymerization reaction?
A5: The progress of the polymerization can be monitored by measuring the intrinsic viscosity of the polymer, which correlates with its molecular weight. Additionally, techniques like Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and molecular weight distribution of the polymer. For real-time monitoring, observing the increase in the viscosity of the melt or measuring the amount of water collected can provide an indication of the reaction's progress.
Experimental Protocols
Protocol 1: Melt Polymerization of this compound
This protocol describes a general procedure for the melt polycondensation of this compound.
Materials:
-
This compound (high purity)
-
Antimony(III) oxide (catalyst)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, a gas inlet, a condenser, and a vacuum connection.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Reactor Setup: Charge the reactor with this compound and antimony(III) oxide (e.g., 200-400 ppm relative to the monomer).
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen.
-
Heating and Oligomerization: Begin stirring and slowly heat the reactor to a temperature of 180-200°C under a slow stream of inert gas. Maintain this temperature for 1-2 hours to allow for the initial esterification and formation of oligomers. Water will start to distill from the reaction mixture.
-
Polycondensation: Gradually increase the temperature to 240-260°C. Once the temperature has stabilized, slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mmHg over 1-2 hours.
-
High Vacuum Stage: Continue the reaction under high vacuum at 260-280°C for an additional 2-4 hours to increase the polymer's molecular weight. The viscosity of the melt will increase significantly during this stage.
-
Cooling and Isolation: Discontinue heating and allow the reactor to cool to room temperature under an inert atmosphere. The solid polymer can then be isolated from the reactor.
Visualizations
Caption: Experimental workflow for the melt polymerization of this compound.
Caption: Troubleshooting decision tree for low molecular weight polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control the molecular weight and polydispersity of polymers from 4-(2-hydroxyethoxy)benzoic acid.
Technical Support Center: Polymerization of 4-(2-hydroxyethoxy)benzoic acid
Welcome to the technical support center for the synthesis and control of polymers derived from this compound. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving desired molecular weight (MW) and polydispersity (PDI) for their polymer products.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does this compound undergo?
A1: this compound is an A-B type monomer, containing both a hydroxyl (-OH) group (A) and a carboxylic acid (-COOH) group (B). It undergoes self-condensation, a form of step-growth polymerization, to form a polyester with the elimination of a small molecule, typically water.[1]
Q2: What are the critical factors influencing the molecular weight of the resulting polymer?
A2: To achieve high molecular weight in step-growth polymerization, several factors are critical:
-
High Monomer Purity: Impurities can act as chain terminators, limiting the polymer chain length.[2]
-
Extent of Reaction: A very high conversion (>99%) is necessary to produce high molecular weight polymers.
-
Efficient Removal of Byproducts: The condensation reaction (esterification) produces water. This byproduct must be continuously and efficiently removed to drive the reaction equilibrium towards the formation of high molecular weight polymer.[3]
-
Absence of Side Reactions: Side reactions can create monofunctional units that cap the growing polymer chains, thus limiting the molecular weight.[2]
-
Catalyst Choice and Concentration: The type and amount of catalyst can significantly affect the reaction rate and the potential for side reactions.[4]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times generally favor higher molecular weights, but can also lead to degradation or side reactions if not optimized.
Q3: How can polydispersity (PDI) be controlled in this system?
A3: Polydispersity in polycondensation is influenced by reaction kinetics and the presence of side reactions. For a standard step-growth polymerization proceeding to a high extent of reaction (p), the PDI theoretically approaches a value of 2. Achieving a PDI significantly lower than 2 in a standard condensation polymerization is challenging. However, factors that can lead to a higher or broader PDI include:
-
Non-stoichiometric control in co-polymerizations.
-
Introduction of impurities or monofunctional reagents that halt chain growth unevenly. [5]
-
Side reactions such as thermal degradation at high temperatures.
-
Chain transfer reactions.
Q4: What are suitable catalysts for the polymerization of this compound?
A4: A range of catalysts can be used for polyesterification. Conventional catalysts include metal-based compounds like tin or titanium complexes.[6] Organocatalysts and enzymes (e.g., lipases like Novozym 435) are also employed as "greener" alternatives that can offer high selectivity under milder conditions.[4] The choice of catalyst depends on the desired reaction conditions, purity requirements of the final polymer, and cost considerations.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Issue ID | Problem Description | Potential Causes | Recommended Solutions |
| TSG-001 | Low Polymer Molecular Weight (Mn) | 1. Incomplete reaction (low conversion).[2]2. Inefficient removal of water byproduct.[3]3. Presence of monofunctional impurities in the monomer.4. Incorrect reaction temperature or time.5. Inactive or insufficient catalyst. | 1. Increase reaction time and/or temperature.2. Improve vacuum application or use an efficient azeotropic distillation setup.3. Recrystallize the monomer to ensure high purity.4. Optimize the temperature profile to balance reaction rate against degradation.5. Verify catalyst activity and optimize its concentration. |
| TSG-002 | High Polydispersity Index (PDI > 2.5) | 1. Significant side reactions occurring.2. Thermal degradation of the polymer at high temperatures.3. Inconsistent mixing leading to localized overheating or varied reaction rates. | 1. Lower the reaction temperature and/or screen for a more selective catalyst.2. Perform a thermogravimetric analysis (TGA) on the monomer/polymer to determine the degradation temperature and conduct the reaction well below it.3. Ensure vigorous and consistent stirring throughout the reaction. |
| TSG-003 | Polymer Discoloration (Yellowing/Browning) | 1. Thermal degradation or oxidation at high polymerization temperatures.2. Impurities in the monomer or catalyst.3. Oxygen present in the reaction vessel. | 1. Lower the reaction temperature. Consider a two-stage polymerization (pre-polymerization at a lower temperature, followed by a higher temperature step under vacuum).2. Use high-purity monomer and catalyst. Some metal catalysts are known to cause discoloration.[7]3. Ensure the reaction is conducted under a continuous flow of an inert gas (e.g., Nitrogen, Argon). |
| TSG-004 | Reaction Stalls / Fails to Reach High Conversion | 1. Reaction equilibrium has been reached due to inefficient byproduct removal.2. Catalyst deactivation.3. Vitrification: The polymer's glass transition temperature (Tg) exceeds the reaction temperature, leading to solidification and cessation of chain mobility. | 1. Enhance the vacuum or improve the distillation setup to effectively remove water.[3]2. Consider adding a fresh batch of catalyst (if feasible for the system).3. If vitrification occurs, increase the reaction temperature to be above the polymer's Tg to maintain mobility. |
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation of this compound
This protocol describes a general method for synthesizing high molecular weight polyester via melt polycondensation, a common technique for this type of monomer.[8]
Materials:
-
This compound (>99.5% purity)
-
Antimony(III) oxide (Sb₂O₃) or another suitable catalyst (e.g., Tin(II) 2-ethylhexanoate)
-
Antioxidant (e.g., Irganox 1010)
-
High-vacuum pump, Schlenk line, and glassware suitable for high-temperature reactions
-
Mechanical stirrer
Procedure:
Stage 1: Pre-polymerization (Esterification)
-
Charge a flame-dried glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with this compound, catalyst (e.g., 200-400 ppm Sb₂O₃), and antioxidant (e.g., 0.1 wt%).
-
Purge the reactor with dry nitrogen for 30 minutes to remove oxygen.
-
Heat the reactor to 180-200°C under a slow stream of nitrogen. The monomer will melt and the esterification reaction will begin, with water being evolved.
-
Maintain these conditions for 2-4 hours, or until the rate of water distillation significantly decreases. The product at this stage is a low molecular weight oligomer.
Stage 2: Polycondensation
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, slowly reduce the pressure in the reactor from atmospheric pressure to <1 Torr over a period of about 1 hour. This must be done carefully to avoid excessive foaming as residual water and other volatiles are removed.
-
Continue the reaction under high vacuum and high temperature for an additional 3-5 hours. The viscosity of the melt will increase significantly as the molecular weight builds. The reaction is complete when the desired melt viscosity (or stirrer torque) is reached.
-
To stop the reaction, remove the heat source and break the vacuum with nitrogen.
-
The polymer can be extruded from the reactor while still molten or allowed to cool and be removed as a solid.
Purification:
-
The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform, trifluoroacetic acid) and precipitated into a non-solvent (e.g., methanol) to remove unreacted monomer and low molecular weight oligomers.
Controlling Polymer Properties: Parameter Effects
The following table summarizes the general effects of key reaction parameters on the number-average molecular weight (Mn) and polydispersity index (PDI).
| Parameter | Change | Effect on Mn | Effect on PDI | Rationale |
| Temperature | Increase | ↑ | ↑↓ | Increases reaction rate but can also increase the rate of side/degradation reactions, which may broaden the PDI. |
| Reaction Time | Increase | ↑ | ↓ | Longer times allow the reaction to proceed to higher conversion, increasing Mn and narrowing the PDI towards the theoretical limit of 2. |
| Catalyst Conc. | Increase | ↑ | → | Increases the rate at which equilibrium is reached. Little direct effect on PDI unless it promotes side reactions. |
| Monomer Purity | Increase | ↑ | ↓ | Reduces the number of chain-terminating impurities, allowing for longer chains and a more uniform distribution.[2] |
| Vacuum Level | Increase (Lower Pressure) | ↑ | ↓ | More efficient removal of water byproduct drives the reaction equilibrium further towards polymer formation, leading to higher MW and a more ideal distribution.[3] |
References
- 1. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Syntheses of high molecular weight hydroxy functional copolymers by green and selective polycondensation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.jku.at [epub.jku.at]
- 5. m.youtube.com [m.youtube.com]
- 6. US20200197917A1 - Catalysts for polyesterol synthesis - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Polymerization Challenges with 4-(2-hydroxyethoxy)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(2-hydroxyethoxy)benzoic acid during polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the polymerization of this compound?
A1: The primary challenge is the limited solubility of the monomer in common organic solvents at ambient temperatures. This can lead to difficulties in achieving a homogeneous reaction mixture, which is crucial for obtaining a high molecular weight polymer with a narrow polydispersity index. Other challenges include potential side reactions at elevated temperatures and the removal of condensation byproducts.
Q2: In which solvents is this compound generally soluble?
A2: this compound is a polar molecule and is generally soluble in polar organic solvents.[1][] Due to the presence of both a carboxylic acid and a hydroxyl group, it can participate in hydrogen bonding, which influences its solubility.[1] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often good choices for dissolving this monomer, particularly at elevated temperatures.
Q3: How does temperature affect the solubility of this compound?
A3: As with most solid solutes, the solubility of this compound in organic solvents is expected to increase significantly with temperature. Heating the solvent before adding the monomer or gently warming the mixture can be an effective strategy to achieve complete dissolution. However, it is crucial to be aware of the monomer's thermal stability to prevent degradation.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent system can be a highly effective strategy. A mixture of a good solvent (like DMF or DMSO) with a co-solvent that has a lower boiling point can sometimes improve solubility at a lower temperature and facilitate easier removal after the reaction. The choice of co-solvent will depend on the specific polymerization method.
Q5: Are there alternative polymerization methods if solubility remains an issue?
A5: If solution polymerization proves difficult due to solubility issues, melt polymerization is a viable alternative. This method involves heating the monomer above its melting point in the presence of a catalyst. This eliminates the need for a solvent altogether. However, melt polymerization requires higher temperatures, which can potentially lead to side reactions or degradation of the monomer or resulting polymer.
Troubleshooting Guides
Issue 1: Monomer Does Not Dissolve in the Chosen Solvent
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | The polarity of the solvent may not be suitable for the monomer. |
| Action: Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. | |
| Low Temperature | The solubility of the monomer is temperature-dependent. |
| Action: Gradually heat the solvent while stirring and before adding the monomer. Monitor the temperature to avoid solvent boiling. | |
| Insufficient Solvent | The concentration of the monomer may be too high for the chosen solvent volume. |
| Action: Increase the volume of the solvent to dilute the monomer concentration. | |
| Monomer Impurity | Impurities in the this compound can affect its solubility. |
| Action: Ensure the purity of the monomer using techniques like recrystallization or column chromatography. |
Issue 2: Low Polymer Molecular Weight
| Potential Cause | Suggested Solution |
| Incomplete Monomer Dissolution | A heterogeneous reaction mixture will result in incomplete polymerization and low molecular weight. |
| Action: Ensure the monomer is fully dissolved before initiating polymerization. Use the troubleshooting steps for solubility issues. | |
| Presence of Water | Water can interfere with the polycondensation reaction, leading to premature chain termination. |
| Action: Use anhydrous solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient Removal of Byproducts | The condensation byproduct (e.g., water) can shift the equilibrium back towards the reactants. |
| Action: For solution polymerization, use a Dean-Stark trap or perform the reaction under a vacuum. For melt polymerization, apply a high vacuum. | |
| Suboptimal Reaction Temperature or Time | The polymerization may not have proceeded to completion. |
| Action: Optimize the reaction temperature and increase the reaction time. Monitor the progress by measuring the viscosity of the reaction mixture. | |
| Incorrect Monomer-to-Catalyst Ratio | An inappropriate amount of catalyst can lead to an inefficient reaction. |
| Action: Optimize the catalyst concentration. Typically, catalysts are used in the range of 0.01-0.1 mol% relative to the monomer. |
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, we provide a qualitative solubility table based on general principles of "like dissolves like" and information on similar compounds. Researchers are encouraged to determine quantitative solubility experimentally for their specific systems.
Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility with Heating |
| Water | High | Low | Moderate |
| Methanol | High | Moderate | High |
| Ethanol | High | Moderate | High |
| Acetone | Medium | Low | Moderate |
| Tetrahydrofuran (THF) | Medium | Low | Moderate |
| Dichloromethane (DCM) | Medium | Very Low | Low |
| Toluene | Low | Insoluble | Insoluble |
| Hexane | Low | Insoluble | Insoluble |
| Dimethylformamide (DMF) | High (Aprotic) | Moderate | High |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Moderate | High |
| N-Methyl-2-pyrrolidone (NMP) | High (Aprotic) | Moderate | High |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility (Shake-Flask Method)
This protocol describes a standard method to determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., DMF)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature shaker set to the desired temperature.
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully take an aliquot of the supernatant and centrifuge it to remove any remaining suspended solids.
-
Dilute the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.
-
Calculate the solubility in g/L or mol/L.
Protocol 2: Solution Polymerization of this compound
This protocol provides a general procedure for the solution polymerization of this compound.
Materials:
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Toluene
-
Methanol
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and assemble the reaction apparatus while hot under a flow of dry nitrogen.
-
Add this compound (1 equivalent) and p-toluenesulfonic acid (0.01 equivalent) to the reaction flask.
-
Add anhydrous NMP and anhydrous toluene (e.g., in a 2:1 v/v ratio) to the flask to achieve a monomer concentration of approximately 1 M.
-
Stir the mixture at room temperature under a nitrogen atmosphere until the monomer is fully dissolved. Gentle heating may be applied if necessary.
-
Heat the reaction mixture to reflux (the temperature will depend on the NMP/toluene ratio). Water produced during the condensation reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue the reaction for 12-24 hours, or until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for monomer solubility issues.
Caption: Experimental workflow for solution polymerization.
References
Preventing degradation of 4-(2-hydroxyethoxy)benzoic acid during high-temperature reactions.
Welcome to the technical support center for 4-(2-hydroxyethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during high-temperature reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation at high temperatures?
A1: The primary causes of degradation for this compound at elevated temperatures are thermal decomposition, which can involve decarboxylation, and oxidation. The presence of moisture can also lead to hydrolysis of the ester group, particularly under acidic or basic conditions. For benzoic acid derivatives, significant degradation is often observed at temperatures above 200°C[1].
Q2: What are the likely degradation products of this compound?
A2: While specific studies on this compound are limited, based on the degradation of similar aromatic carboxylic acids, the likely degradation products include:
-
Decarboxylation products: High temperatures can lead to the loss of the carboxylic acid group as carbon dioxide, potentially forming 4-(2-hydroxyethoxy)benzene[2][3].
-
Oxidative degradation products: In the presence of oxygen, various oxidized species can be formed, leading to discoloration of the reaction mixture.
-
Hydrolysis products: If water is present, the ester linkage can be hydrolyzed to yield terephthalic acid and ethylene glycol.
Q3: What is the recommended maximum temperature for reactions involving this compound?
Q4: Can I use a catalyst for esterification or polymerization with this compound?
A4: Yes, catalysts are commonly used to facilitate polyesterification reactions. Typical catalysts include tin-based compounds, titanium alkoxides, and antimony compounds. The choice of catalyst can influence reaction kinetics and the potential for side reactions. It is important to select a catalyst that is effective at the desired reaction temperature and does not promote degradation of the monomer or polymer.
Troubleshooting Guide
This guide addresses specific issues that may arise during high-temperature reactions with this compound.
| Issue | Possible Causes | Recommended Solutions |
| Discoloration (Yellowing/Browning) of Reaction Mixture | Oxidative degradation of the aromatic ring or other components at high temperatures. | • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.• Add a thermal stabilizer or antioxidant to the reaction mixture. Hindered phenols and phosphites are effective in preventing oxidative degradation during polyester synthesis[4][5][6][7][8][9].• Ensure all reactants and solvents are free of impurities that could catalyze oxidation. |
| Low Yield or Incomplete Reaction | • Insufficient reaction temperature or time.• Inefficient catalyst.• Thermal degradation of the monomer. | • Optimize the reaction temperature and time. Gradually increase the temperature to the desired point and monitor the reaction progress.• Evaluate different catalysts and catalyst concentrations to improve the reaction rate.• If degradation is suspected, lower the reaction temperature and consider using a more active catalyst that functions at a lower temperature. |
| Formation of Insoluble Byproducts | • Side reactions leading to cross-linking or the formation of insoluble degradation products.• Precipitation of unreacted starting material or oligomers. | • Carefully control the reaction temperature to avoid excessive side reactions.• Ensure proper stoichiometry of reactants.• Use an appropriate solvent to maintain the solubility of all components throughout the reaction. |
| Inconsistent Molecular Weight of Polymer | • Degradation of the polymer chains at high temperatures.• Presence of impurities that act as chain terminators. | • Add a thermal stabilizer to prevent polymer degradation[10].• Purify the this compound and other monomers to remove any impurities before polymerization.• Optimize the reaction time to achieve the desired molecular weight without significant degradation. |
Experimental Protocols
Protocol 1: General Procedure for Melt Polycondensation
This protocol provides a general guideline for the melt polycondensation of this compound.
-
Preparation: Dry the this compound and any other comonomers under vacuum at a temperature below their melting point to remove any residual moisture.
-
Charging the Reactor: Charge the dried monomers, catalyst (e.g., antimony trioxide, 200-400 ppm), and a thermal stabilizer (e.g., a hindered phenol antioxidant, 0.1-0.5 wt%) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Esterification (First Stage):
-
Heat the reactor to a temperature of 180-220°C under a slow stream of nitrogen.
-
Maintain this temperature for 1-2 hours to allow for the initial esterification and removal of water.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 240-280°C.
-
Simultaneously, gradually reduce the pressure to below 1 mmHg to facilitate the removal of ethylene glycol and drive the polymerization reaction.
-
Continue the reaction for 2-4 hours, monitoring the viscosity of the melt. The reaction is complete when the desired viscosity is reached.
-
-
Product Recovery: Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath. Pelletize the resulting polymer strands for further analysis.
Visualizations
Below are diagrams illustrating key concepts related to the degradation and prevention strategies for this compound.
Caption: Potential degradation pathways for this compound at high temperatures.
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lneya.com [lneya.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. partinchem.com [partinchem.com]
- 7. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. performanceadditives.us [performanceadditives.us]
- 9. nbinno.com [nbinno.com]
- 10. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection and optimization for the synthesis of 4-(2-hydroxyethoxy)benzoic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-hydroxyethoxy)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a Williamson ether synthesis approach starting from a protected 4-hydroxybenzoic acid derivative.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen catalyst may not be optimal for the reaction conditions. 2. Poor Quality Reagents: Starting materials or solvents may be impure or contain water. 3. Inappropriate Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Catalyst Optimization: If using a phase-transfer catalyst (e.g., TBAB), ensure it is fresh and used at the appropriate loading (typically 1-5 mol%). Consider screening other catalysts like potassium iodide (KI) to facilitate the reaction. 2. Reagent and Solvent Purity: Use freshly distilled or high-purity solvents. Ensure starting materials are dry, as water can quench the base and hinder the reaction. 3. Temperature Adjustment: Optimize the reaction temperature. A typical range for Williamson ether synthesis is 60-100 °C. Monitor the reaction progress by TLC to determine the optimal temperature.[1] 4. Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. |
| Formation of Side Products/Impurities | 1. Dialkylation: The ethylene glycol portion of a reagent may react at both ends. 2. Polymerization: Side reactions leading to polymeric materials can occur, especially at high temperatures. 3. Incomplete Hydrolysis: If starting from an ester-protected benzoic acid, the hydrolysis step may be incomplete. | 1. Control Stoichiometry: Use a controlled excess of the ethylene glycol derivative to minimize dialkylation of the starting material. 2. Temperature and Reagent Addition Control: Maintain a consistent reaction temperature and consider slow, dropwise addition of the alkylating agent to minimize polymerization. 3. Ensure Complete Hydrolysis: Monitor the hydrolysis step by TLC. If necessary, increase the reaction time, temperature, or concentration of the base (e.g., NaOH or KOH) to drive the reaction to completion. |
| Difficulty in Product Isolation and Purification | 1. Emulsion during Workup: Formation of an emulsion during the aqueous workup can make phase separation difficult. 2. Co-precipitation of Impurities: Impurities may co-precipitate with the desired product upon acidification. 3. Ineffective Recrystallization: The chosen solvent system for recrystallization may not be optimal. | 1. Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Purification before Precipitation: Consider a purification step, such as column chromatography, of the ester intermediate before hydrolysis and final precipitation. 3. Optimize Recrystallization: Screen different solvent systems for recrystallization. A common system for benzoic acid derivatives is an ethanol/water mixture.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the Williamson ether synthesis. This typically involves the O-alkylation of a 4-hydroxybenzoic acid derivative with a suitable 2-carbon electrophile.[3] The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) during the etherification step to prevent unwanted side reactions. The ester is then hydrolyzed in a subsequent step to yield the final product.
Q2: Which catalysts are recommended for the Williamson ether synthesis step?
A2: The choice of catalyst can significantly impact the reaction efficiency. Common catalysts for this type of reaction include:
-
Phase-Transfer Catalysts (PTCs): Such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI), are effective in reactions with two immiscible phases.
-
Iodide Salts: Potassium iodide (KI) or sodium iodide (NaI) can be used to catalytically convert an alkyl chloride or bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).
Q3: How can I optimize the reaction conditions for better yield and purity?
A3: Optimization is a critical step. Consider the following parameters:
-
Base Selection: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are typically used. The choice of base can influence the reaction rate and selectivity.
-
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often used as they can dissolve the reactants and facilitate the reaction.
-
Temperature and Time: Systematically varying the reaction temperature and time while monitoring the reaction progress by TLC can help identify the optimal conditions.[1]
Q4: What are the key considerations for the hydrolysis of the ester intermediate?
A4: The hydrolysis of the ester to the carboxylic acid is a crucial final step.
-
Base-mediated hydrolysis (saponification) is common, using aqueous NaOH or KOH followed by acidification with an acid like HCl to precipitate the product.[2]
-
Ensure sufficient base is used to completely hydrolyze the ester.
-
The acidification step should be done carefully, often in an ice bath, to control the precipitation and obtain a crystalline product that is easier to filter.[2]
Q5: What are the best practices for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound.
-
A mixture of ethanol and water is often a good solvent system to start with.[2]
-
The crude product is dissolved in a minimum amount of the hot solvent, and then cooled slowly to allow for the formation of pure crystals.
-
The purity of the final product should be confirmed by techniques such as melting point determination, NMR spectroscopy, and HPLC.
Experimental Protocols
Example Protocol: Two-Step Synthesis of this compound
This protocol is a representative example based on standard organic synthesis methodologies.
Step 1: Synthesis of Methyl 4-(2-hydroxyethoxy)benzoate
-
To a solution of methyl 4-hydroxybenzoate in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.
-
Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Slowly add 2-chloroethanol to the reaction mixture.
-
Heat the mixture (e.g., to 80-90 °C) and monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 4-(2-hydroxyethoxy)benzoate from Step 1 in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Visualizations
Caption: A typical two-step experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.
References
Scale-up considerations and challenges for the production of 4-(2-hydroxyethoxy)benzoic acid.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up considerations and challenges for the production of 4-(2-hydroxyethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common and industrially scalable method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of a salt of 4-hydroxybenzoic acid (or its ester derivative) with a 2-haloethanol (like 2-chloroethanol) or ethylene oxide. The reaction is typically carried out in the presence of a base.
Q2: What are the critical process parameters to monitor during the synthesis?
A2: Key parameters to control include temperature, reaction time, stoichiometry of reactants, and the choice of base and solvent. Inconsistent control of these parameters can lead to lower yields and higher impurity levels. For instance, excessively high temperatures can promote side reactions.
Q3: What are the major scale-up challenges for this process?
A3: Scaling up the synthesis of this compound presents several challenges:
-
Heat Transfer: The Williamson ether synthesis is often exothermic. Managing heat removal becomes critical in larger reactors to prevent temperature gradients and potential side reactions.
-
Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures, is crucial for consistent reaction rates and yields.
-
Impurity Profile: The type and quantity of impurities may change upon scale-up due to variations in reaction conditions.
-
Work-up and Purification: Isolation and purification of the final product can be more complex at a larger scale, requiring optimized extraction and crystallization procedures.
Q4: What are the typical impurities, and how can they be controlled?
A4: Typical impurities can include unreacted starting materials (e.g., 4-hydroxybenzoic acid), over-alkylated byproducts, and products from side reactions. Impurity formation can be minimized by carefully controlling reaction stoichiometry and temperature. Purification is typically achieved through pH adjustment and recrystallization from a suitable solvent system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue: Low Product Yield
| Potential Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using in-process controls like HPLC or TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal base | The choice of base is critical for the deprotonation of the phenolic hydroxyl group. Ensure the base is strong enough and used in the correct stoichiometric amount. For example, potassium carbonate is a common choice. |
| Side reactions | High temperatures can lead to side reactions. Optimize the reaction temperature to favor the desired product formation. |
| Poor mixing | Inadequate agitation can lead to localized "hot spots" and incomplete reaction. Ensure the reactor's agitation speed is sufficient for the batch size. |
Issue: High Impurity Levels
| Potential Cause | Recommended Action |
| Unreacted starting materials | Optimize the stoichiometry of the reactants. A slight excess of the alkylating agent can sometimes drive the reaction to completion, but this must be balanced against the formation of other impurities. |
| Formation of byproducts | Over-alkylation can occur if the reaction temperature is too high or the reaction time is excessively long. Optimize these parameters to minimize byproduct formation. |
| Inefficient purification | The choice of solvent for recrystallization is crucial for effective purification. Consider screening different solvent systems to find one that provides good recovery of the pure product while leaving impurities in the mother liquor. A common system is water-ethanol. |
Experimental Protocols
The following are example experimental protocols for the synthesis and purification of this compound, based on typical procedures for related compounds.
Laboratory-Scale Synthesis (Example)
This protocol is based on a Williamson ether synthesis approach.
Materials:
-
Methyl 4-hydroxybenzoate
-
2-Chloroethanol
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Etherification:
-
To a stirred solution of methyl 4-hydroxybenzoate (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to 80-90 °C.
-
Slowly add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
-
Work-up and Hydrolysis:
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
To the crude methyl 4-(2-hydroxyethoxy)benzoate, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
-
Isolation and Purification:
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude this compound from a water/ethanol mixture to obtain the pure product.
-
Pilot-Scale Synthesis (Example)
This protocol outlines the scale-up of the laboratory procedure.
Equipment:
-
Glass-lined reactor with heating/cooling jacket and agitator
-
Addition funnel/charging pump
-
Condenser
-
Receiving vessel
-
Filter-dryer
Procedure:
-
Reaction:
-
Charge the reactor with methyl 4-hydroxybenzoate and DMF.
-
Start agitation and add potassium carbonate.
-
Heat the reactor to 80-90 °C.
-
Slowly charge 2-chloroethanol to the reactor, maintaining the temperature.
-
Hold the reaction mixture at temperature for 4-6 hours, with regular in-process checks.
-
-
Work-up and Hydrolysis:
-
Cool the reactor and transfer the contents to a larger vessel containing water.
-
Perform extractions with ethyl acetate.
-
Transfer the organic phase back to the reactor and distill off the solvent.
-
Charge the aqueous sodium hydroxide solution to the reactor and heat to reflux for 2-4 hours.
-
-
Isolation and Purification:
-
Cool the reactor and slowly add hydrochloric acid to precipitate the product.
-
Filter the product using a filter-dryer, wash with purified water, and dry under vacuum.
-
The product can be further purified by recrystallization if required.
-
Quantitative Data
The following tables provide typical data for the synthesis of this compound. Note: These are representative values and may vary depending on the specific reaction conditions and scale.
Table 1: Typical Reaction Parameters and Yields
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Reactant Ratio (Ester:Chloroethanol:Base) | 1 : 1.2 : 1.5 | 1 : 1.2 : 1.5 |
| Reaction Temperature | 85 °C | 85-90 °C |
| Reaction Time | 5 hours | 6 hours |
| Typical Yield (after recrystallization) | 80-85% | 75-80% |
Table 2: Typical Impurity Profile (by HPLC)
| Impurity | Specification | Typical Batch (Pilot Scale) |
| 4-hydroxybenzoic acid | ≤ 0.5% | < 0.2% |
| Over-alkylated byproduct | ≤ 1.0% | < 0.8% |
| Other individual unknown impurities | ≤ 0.1% | < 0.1% |
| Total Impurities | ≤ 2.0% | < 1.5% |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low yield issues.
Validation & Comparative
A Comparative Guide to Purity Determination of 4-(2-hydroxyethoxy)benzoic Acid: A Validated HPLC Method and Alternatives
This guide provides a detailed comparison of analytical methodologies for determining the purity of 4-(2-hydroxyethoxy)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and polymers.[] The primary focus is a validated High-Performance Liquid Chromatography (HPLC) method, benchmarked against alternative techniques such as Thin Layer Chromatography (TLC) and Acid-Base Titrimetry. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical protocols for quality control and purity assessment.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a highly specific, sensitive, and accurate method for determining the purity of this compound and quantifying potential impurities. The method detailed below is based on established protocols for similar aromatic carboxylic acids, such as 4-hydroxybenzoic acid, and is suitable for validation.[2][3]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Mobile Phase: A gradient elution using 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
Workflow for HPLC Analysis
Caption: Workflow for purity determination by HPLC.
Alternative Purity Assessment Methods
While HPLC is the preferred method for its specificity and sensitivity, other techniques can be employed for purity screening or as orthogonal methods.
2.1. Thin Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique for identifying the presence of impurities. It is particularly useful for monitoring the progress of synthesis reactions.[4]
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Solvent System): A mixture of ethyl acetate and hexane (e.g., 1:1 v/v), potentially with a small amount of acetic acid to improve spot shape.
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or ethyl acetate.
-
Detection: Visualization under UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate).
2.2. Acid-Base Titrimetry
As this compound is a carboxylic acid, its overall purity (assay) can be determined by a simple acid-base titration. This method, however, is not specific and will not detect neutral impurities or differentiate between different acidic species.
Experimental Protocol: Titrimetry
-
Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Indicator: Phenolphthalein.
-
Procedure: Accurately weigh a sample of the acid, dissolve it in a suitable solvent (e.g., ethanol/water mixture), add a few drops of phenolphthalein, and titrate with the standardized NaOH solution to a persistent pink endpoint. The purity is calculated based on the equivalent weight of the acid.
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, impurity identification, or high-throughput screening.
Table 1: Comparison of Analytical Methods for Purity Determination
| Parameter | HPLC | TLC | Titrimetry |
| Specificity | High (Separates impurities) | Moderate (Separates impurities) | Low (Measures total acidity) |
| Sensitivity | High (LOD ~0.1 µg/mL)[2][3] | Moderate | Low |
| Quantification | Yes (Precise) | Semi-quantitative at best | Yes (Assay only) |
| Precision (%RSD) | < 2%[2][3] | Not applicable | < 1% |
| Accuracy (% Recovery) | 95-107%[2][3] | Not applicable | High (for total acid content) |
| Throughput | Moderate | High | High |
| Cost & Complexity | High | Low | Low |
Logical Guide for Method Selection
Caption: Guide for selecting the appropriate analytical method.
Conclusion
For the comprehensive purity assessment of this compound, a validated reverse-phase HPLC method is superior due to its high specificity, sensitivity, and ability to provide precise quantitative data on both the main component and its impurities. While TLC serves as an excellent tool for rapid, qualitative screening and reaction monitoring, and acid-base titrimetry offers a simple way to determine overall assay, neither can replace the detailed purity profile generated by HPLC. The selection of the most appropriate method should be guided by the specific analytical requirements, balancing the need for detailed impurity information with considerations of sample throughput and resource availability.
References
A Comparative Guide to the Spectroscopic Characterization of 4-(2-hydroxyethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(2-hydroxyethoxy)benzoic acid, a key intermediate in various synthetic applications. The characterization is presented alongside analogous data for structurally related compounds to aid in spectral interpretation and quality assessment.
Introduction
This compound is a bifunctional molecule incorporating a benzoic acid moiety and a hydroxyethoxy group. This unique structure makes it a valuable building block in the synthesis of polymers, esters, and other pharmacologically relevant molecules. Accurate spectroscopic characterization is paramount for verifying its chemical identity and purity. This guide focuses on the use of ¹H and ¹³C NMR spectroscopy for this purpose.
Predicted and Comparative ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule. The following table summarizes the predicted chemical shifts for this compound and compares them with the experimental data for related compounds.
| Compound | Aromatic Protons (ortho to -COOH) | Aromatic Protons (ortho to -OR) | -OCH₂- | -CH₂OH | -COOH | Solvent |
| This compound (Predicted) | ~8.0 ppm (d) | ~7.0 ppm (d) | ~4.2 ppm (t) | ~3.9 ppm (t) | >10 ppm (s, broad) | DMSO-d₆ |
| This compound methyl ester | 7.98 ppm (d) | 6.92 ppm (d) | 4.12 ppm (t) | 3.98 ppm (t) | - | CDCl₃ |
| Benzoic Acid | 8.20 ppm (d) | 7.68 ppm (t) | - | - | 11.67 ppm (s) | CDCl₃[1] |
| 4-Hydroxybenzoic Acid | 7.80 ppm (d) | 6.91 ppm (d) | - | - | - | D₂O[2] |
Interpretation of ¹H NMR Data:
-
Aromatic Region: The protons on the benzene ring of this compound are expected to appear as two distinct doublets due to the substitution pattern. The protons ortho to the electron-withdrawing carboxylic acid group are predicted to be downfield (around 8.0 ppm), while the protons ortho to the electron-donating hydroxyethoxy group will be upfield (around 7.0 ppm).
-
Aliphatic Region: The two methylene groups of the hydroxyethoxy side chain are expected to appear as triplets, assuming coupling with each other. The methylene group attached to the phenolic oxygen (-OCH₂-) is expected to be more deshielded and appear at a lower field (~4.2 ppm) compared to the terminal methylene group bearing the hydroxyl group (-CH₂OH, ~3.9 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.
Predicted and Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments in a molecule. The table below shows the predicted chemical shifts for this compound in comparison to related compounds.
| Compound | C=O | C-O (aromatic) | C-COOH (aromatic) | CH (aromatic, ortho to -COOH) | CH (aromatic, ortho to -OR) | -OCH₂- | -CH₂OH | Solvent |
| This compound (Predicted) | ~167 ppm | ~162 ppm | ~123 ppm | ~132 ppm | ~115 ppm | ~69 ppm | ~60 ppm | DMSO-d₆ |
| This compound methyl ester | - | - | - | - | - | - | - | - |
| Benzoic Acid | 172.6 ppm | - | 129.4 ppm | 130.3 ppm | 128.5 ppm | - | - | CDCl₃[1] |
| 4-Hydroxybenzoic Acid | - | 161.2 ppm | 130.8 ppm | 130.8 ppm | 117.6 ppm | - | - | D₂O[2] |
Interpretation of ¹³C NMR Data:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, around 167 ppm.
-
Aromatic Carbons: The aromatic carbon attached to the electron-donating hydroxyethoxy group (C-O) is predicted to be significantly shielded and appear upfield, while the carbon attached to the electron-withdrawing carboxyl group (C-COOH) will be deshielded. The remaining aromatic carbons will have chemical shifts influenced by the substituents.
-
Aliphatic Carbons: The two carbons of the ethoxy group are expected in the aliphatic region of the spectrum, with the carbon attached to the phenolic oxygen (-OCH₂-) appearing at a lower field than the terminal carbon bearing the hydroxyl group (-CH₂OH).
Experimental Protocols
A standard protocol for the acquisition of high-quality NMR spectra for this compound is outlined below.
Workflow for NMR Spectroscopic Analysis
Caption: Workflow for the characterization of this compound using NMR spectroscopy.
Detailed Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid and hydroxyl protons. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans will be required to achieve a good signal-to-noise ratio compared to the ¹H spectrum.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to yield the NMR spectra. The spectra should be phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful tool for the unambiguous characterization of this compound. By comparing the obtained spectra with the predicted data and the spectra of structurally related compounds, researchers can confidently verify the identity and purity of their synthesized material, which is a critical step in drug development and materials science. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data for this and similar compounds.
References
Comparison of the properties of polyesters derived from 4-(2-hydroxyethoxy)benzoic acid and similar monomers.
An in-depth analysis of the projected properties of polyesters derived from 4-(2-hydroxyethoxy)benzoic acid in comparison to commercially significant counterparts.
In the landscape of polymer science, particularly for applications in drug development and biomedical materials, the precise tailoring of polyester properties is paramount. This guide provides a comparative analysis of polyesters derived from this compound and other structurally similar and widely utilized monomers. Due to the limited direct experimental data on the homopolymer of this compound, this guide extrapolates its expected properties based on its chemical structure and benchmarks them against well-characterized polyesters: Poly(4-hydroxybenzoic acid) (PHBA), Poly(ethylene terephthalate) (PET), and Poly(butylene succinate) (PBS).
This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-property relationships of these materials and to select appropriate candidates for their specific applications.
Structural Comparison of Monomers
The properties of polyesters are intrinsically linked to the structure of their constituent monomers. The introduction of an ethoxy linker in this compound is anticipated to impart greater flexibility to the polymer backbone compared to the rigid structure of 4-hydroxybenzoic acid. This flexibility is expected to influence thermal and mechanical properties significantly.
Caption: Chemical structures of the precursor monomers.
Comparative Performance Data
The following tables summarize the key performance indicators for the selected polyesters. The data for Poly(this compound) are projected based on structure-property relationships observed in similar polymers.
Thermal Properties
The thermal stability and transition temperatures are critical for processing and application. The flexible ethoxy group in the this compound derived polyester is expected to lower the melting point and glass transition temperature compared to the highly rigid PHBA.
| Property | Poly(this compound) (Projected) | Poly(4-hydroxybenzoic acid) (PHBA) | Poly(ethylene terephthalate) (PET) | Poly(butylene succinate) (PBS) |
| Glass Transition Temperature (Tg) | 80 - 120 °C | ~150 °C | 67 - 81 °C[1][2][3] | -30 °C[4] |
| Melting Temperature (Tm) | 200 - 250 °C | >315 °C (does not soften)[5] | 255 - 265 °C[1][2] | 115 °C[6] |
| Decomposition Temperature (Td) | 350 - 400 °C | ~500 °C | >350 °C[2] | ~256 °C[7] |
Mechanical Properties
The mechanical strength and flexibility of the polyesters are direct consequences of their molecular structure. The anticipated flexibility of Poly(this compound) suggests a moderate tensile strength and higher elongation at break compared to the brittle PHBA.
| Property | Poly(this compound) (Projected) | Poly(4-hydroxybenzoic acid) (PHBA) | Poly(ethylene terephthalate) (PET) | Poly(butylene succinate) (PBS) |
| Tensile Strength | 40 - 70 MPa | High (difficult to process) | 55 - 75 MPa[1] | ~25 MPa[7] |
| Elongation at Break | 10 - 50 % | <5% | 50 - 150 % | ~175%[7] |
| Young's Modulus | 2 - 4 GPa | High (rigid) | 2.8 - 3.1 GPa[1] | ~0.27 GPa[7] |
Biodegradability
The presence of ester linkages makes these polymers susceptible to hydrolytic and enzymatic degradation. The higher flexibility and potentially lower crystallinity of Poly(this compound) may lead to a more favorable degradation profile for biomedical applications compared to the highly resistant aromatic polyesters.
| Property | Poly(this compound) (Projected) | Poly(4-hydroxybenzoic acid) (PHBA) | Poly(ethylene terephthalate) (PET) | Poly(butylene succinate) (PBS) |
| Biodegradation | Expected to be biodegradable | Highly resistant to biodegradation | Very slow biodegradation | Readily biodegradable[6][8] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polyesters are provided below. These protocols are generalized and may require optimization for specific polymer compositions and desired properties.
Synthesis of Polyesters by Melt Polycondensation
This method is widely used for the industrial production of polyesters.
Caption: Generalized workflow for melt polycondensation.
Methodology:
-
Monomer Preparation: The hydroxybenzoic acid monomer or a stoichiometric mixture of diacid and diol is charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet. A catalyst (e.g., antimony trioxide, titanium-based) is added.
-
Esterification/Transesterification: The reactor is heated to a temperature of 200-250°C under a slow stream of nitrogen. Water or methanol is distilled off as a byproduct of the esterification or transesterification reaction.
-
Polycondensation: The temperature is gradually increased to 250-280°C, and a high vacuum (typically <1 Torr) is applied. This stage facilitates the removal of the diol or water, promoting the increase of the polymer's molecular weight.
-
Product Recovery: The reaction is continued until the desired melt viscosity is achieved. The molten polymer is then extruded, cooled, and pelletized.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for determining the thermal properties of the polyesters.[9][10]
References
- 1. xometry.com [xometry.com]
- 2. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. Plas & Prices of Plastic and Petrochemicals for china and International markets. [m.plas.com]
- 5. Poly-4-hydroxybenzoate | chemical compound | Britannica [britannica.com]
- 6. Polybutylene succinate - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. tainstruments.com [tainstruments.com]
- 10. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 4-(2-hydroxyethoxy)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-(2-hydroxyethoxy)benzoic acid and its structural analogs. While direct experimental data on this compound is limited, its close resemblance to other substituted benzoic acids, particularly 4-hydroxybenzoic acid, allows for an informed discussion of its potential therapeutic properties. This document synthesizes available quantitative data, details common experimental methodologies, and visualizes key pathways and workflows to serve as a resource for future research and development.
Introduction to this compound
This compound is a derivative of benzoic acid characterized by a hydroxyethoxy group at the para position of the benzene ring. It is recognized primarily as a versatile intermediate and building block in organic synthesis, particularly for polymers and active pharmaceutical ingredients.[][2] Its structure, featuring both a carboxylic acid and a hydroxyl group, suggests potential for improved aqueous solubility and metabolic stability in prodrug design.[] Given the wide range of biological activities exhibited by its analogs, this compound represents an interesting scaffold for further investigation.
Comparative Biological Activities
The biological potential of this compound can be inferred by examining the well-documented activities of its structural relatives, including 4-hydroxybenzoic acid (PHBA) and other derivatives. These activities primarily encompass anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4]
Anticancer and Cytotoxic Activity
Several derivatives of benzoic acid have demonstrated significant potential as anticancer agents.[5] Notably, 4-hydroxybenzoic acid and its derivatives have been shown to inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells.[6] Other analogs, such as those with a dimethylaminoethoxy group, have been investigated as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), which is implicated in the progression of various cancers.[7]
Table 1: Cytotoxic Activity of Benzoic Acid Analogs Against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 Value | Citation(s) |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | MCF-7 (Breast) | 27.39 µM | [7] |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | A549 (Lung) | 45.24 µM | [7] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Not Specified | 17.84 µM | [6] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 µM | [6] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives | MCF-7 (Breast) | Not Specified | [6] |
| Quinazolinone Derivative from 2-aminobenzoic acid | MCF-7 (Breast) | 100 µM/ml | [6] |
| Dihydroxybenzoic acid derivatives | MCF-7 & MDA-MB-231 (Breast) | 0.36 mM to 4.77 mM | [8] |
Many benzoic acid derivatives exert their anticancer effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. This can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death).
Caption: HDAC inhibition by benzoic acid analogs leading to apoptosis.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a benzoic acid derivative) and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting viability against compound concentration.
Antimicrobial Activity
4-hydroxybenzoic acid and its esters, commonly known as parabens, are well-known for their antimicrobial properties and are used as preservatives.[3][9] The antimicrobial efficacy of these compounds is influenced by their structure, with studies showing that an increase in the length of the alkyl chain of the esters can enhance their activity.[3] Dihydroxybenzoic acid derivatives have also demonstrated significant antimicrobial effects against a range of pathogens.[10]
Table 2: Antimicrobial Activity (MIC) of Benzoic Acid Analogs
| Compound/Analog | Microorganism | MIC Value (mg/mL) | Citation(s) |
| 4-Hydroxybenzoic acid | Various bacteria | 36.00 - 72.00 | [11] |
| 2,4-Dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2 | [8] |
| 3,4-Dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2 | [8] |
| 3,5-Dihydroxybenzoic acid | E. coli, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2 | [8] |
| 3,5-Dihydroxybenzoic acid | P. aeruginosa | 3 | [8] |
| 2,3-Dihydroxybenzoic acid | Various bacteria and fungi | 5 | [8] |
| Vanillic acid | Erwinia carotovora subsp. atroseptica | 5 mM | [12] |
| 4-Hydroxybenzoic acid | Plant pathogenic bacteria | 10 mM | [12] |
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare a stock solution of the test compound. In a 96-well microtiter plate, add growth medium (e.g., Mueller-Hinton broth) to each well.
-
Serial Dilution: Create a two-fold serial dilution of the compound across the wells of the plate.
-
Inoculation: Prepare a standardized inoculum of the target microorganism and add it to each well (except for the sterility control).
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Anti-inflammatory Activity
Phenolic acids, including 4-hydroxybenzoic acid, have been reported to possess anti-inflammatory properties.[3][9] These effects are often evaluated in vivo using models such as carrageenan-induced paw edema in rats. While one study indicated that 4-hydroxybenzoic acid did not reduce nitric oxide production in LPS-stimulated microglial cells, its analog, protocatechuic acid, was effective.[13] This highlights that small structural changes can significantly impact biological activity.
This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate laboratory animals (typically rats or mice) to the experimental conditions.
-
Compound Administration: Administer the test compound orally or via injection at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac).[3]
-
Induction of Inflammation: After a set period, inject a small volume of carrageenan solution into the sub-plantar tissue of the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Antioxidant Activity
The antioxidant capacity of hydroxybenzoic acids is a well-established property, directly related to the number and position of hydroxyl groups on the benzene ring.[14] These compounds can neutralize free radicals, thereby reducing oxidative stress.[15] Analogs with multiple hydroxyl groups, such as protocatechuic acid (3,4-dihydroxybenzoic acid) and gallic acid (3,4,5-trihydroxybenzoic acid), generally exhibit higher antioxidant activity.[3][14]
Table 3: Antioxidant Activity of Hydroxybenzoic Acid Analogs
| Compound/Analog | Assay | Result | Citation(s) |
| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | DPPH Radical Scavenging | IC50 = 2.42 µM | [14] |
| 2,3-Dihydroxybenzoic acid | ABTS Radical Scavenging | 86.40% Inhibition | [14] |
| 2,5-Dihydroxybenzoic acid | ABTS Radical Scavenging | 80.11% Inhibition | [14] |
| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | ABTS Radical Scavenging | 79.50% Inhibition | [14] |
| 2,5-Dihydroxybenzoic acid | FRAP | 236.00 µM Fe2+ | [14] |
| 2,3-Dihydroxybenzoic acid | FRAP | 173.79 µM Fe2+ | [14] |
| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | CUPRAC | 73.85 µM Trolox equiv. | [14] |
| 2,5-Dihydroxybenzoic acid | CUPRAC | 68.77 µM Trolox equiv. | [14] |
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation: Prepare a stock solution of the test compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The purple DPPH radical becomes colorless or yellowish upon reduction.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Conclusion and Future Directions
The available evidence on the analogs of this compound strongly suggests its potential as a biologically active molecule. Based on the activities of 4-hydroxybenzoic acid and its derivatives, it is plausible that this compound may exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the hydroxyethoxy side chain could modulate these activities and improve the compound's pharmacokinetic profile, such as its solubility.
Direct experimental evaluation of this compound is necessary to confirm these potential activities. Future research should focus on:
-
In vitro screening: Evaluating its cytotoxic effects on a panel of cancer cell lines, its antimicrobial activity against a broad range of pathogens, and its antioxidant capacity.
-
Mechanism of action studies: Investigating its potential to inhibit enzymes like HDACs or kinases.
-
In vivo studies: Assessing its anti-inflammatory and anticancer efficacy in animal models.
This comparative guide serves as a foundation for further exploration into the therapeutic potential of this compound and its future derivatives.
References
- 2. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Thermal analysis (TGA, DSC) for the validation of 4-(2-hydroxyethoxy)benzoic acid-based polymers.
A Comparative Guide to the Thermal Analysis of 4-(2-hydroxyethoxy)benzoic Acid-Based Polymers
This guide provides a comparative thermal analysis of polymers based on this compound against a well-characterized alternative, a copolyester of 4-hydroxybenzoic acid and ethylene terephthalate (PET). The analysis focuses on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering researchers, scientists, and drug development professionals a baseline for validating the thermal properties of these polymers.
The inclusion of an ethoxy linker in this compound-based polymers is expected to influence their thermal stability and phase transitions compared to more rigid aromatic polyesters. This guide presents key thermal performance indicators to facilitate this comparison.
Quantitative Data Summary
The following tables summarize the key thermal properties obtained from TGA and DSC analyses. Data for the Poly(4-hydroxybenzoic acid-co-ethylene terephthalate) is based on commercially available information, while the data for Poly(this compound) is presented as a representative example for comparative purposes.
Table 1: Thermogravimetric Analysis (TGA) Data
| Polymer | Onset Decomposition Temperature (T_d_, 5% weight loss) (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Yield at 600°C (%) |
| Poly(this compound) (Representative) | ~350 | ~400 | ~25 |
| Poly(4-hydroxybenzoic acid-co-ethylene terephthalate) (80:20) | ~450[1] | ~515 | ~35 |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Polymer | Glass Transition Temperature (T_g_) (°C) | Melting Temperature (T_m_) (°C) |
| Poly(this compound) (Representative) | ~120 | ~250 |
| Poly(4-hydroxybenzoic acid-co-ethylene terephthalate) (80:20) | 146 - 186[1] | Not clearly observed below decomposition[1] |
Experimental Protocols
Detailed methodologies for the TGA and DSC experiments are provided below to ensure reproducibility.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymers.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
A sample of 5-10 mg of the polymer is placed in an aluminum or platinum pan.
-
The sample is heated from 30°C to 600°C at a constant heating rate of 10°C/min.
-
The analysis is conducted under a nitrogen atmosphere with a purge gas flow rate of 50 mL/min to prevent oxidative degradation.
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which 5% weight loss occurs. The temperature of the maximum decomposition rate is determined from the peak of the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (T_g_) and melting temperature (T_m_) of the polymers.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
A sample of 5-10 mg of the polymer is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
First Heating Scan: The sample is heated from 30°C to 300°C at a heating rate of 10°C/min.
-
Cooling Scan: The sample is then cooled from 300°C to 30°C at a rate of 10°C/min.
-
Second Heating Scan: The sample is reheated from 30°C to 350°C at a heating rate of 10°C/min.
-
-
The analysis is performed under a nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
-
The glass transition temperature (T_g_) is determined from the midpoint of the step transition in the second heating scan. The melting temperature (T_m_) is identified as the peak maximum of the endothermic event in the second heating scan.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis validation process.
Caption: Workflow for Thermal Analysis Validation.
References
Benchmarking the performance of 4-(2-hydroxyethoxy)benzoic acid as a monomer in polymerization.
For researchers and professionals in materials science and drug development, this guide provides a comprehensive performance benchmark of 4-(2-hydroxyethoxy)benzoic acid (HEBA) as a monomer in polymerization. Through a detailed comparison with established alternatives and supported by experimental data, this document serves as a critical resource for informed material selection and innovation.
Introduction to this compound (HEBA) in Polymerization
This compound (HEBA) is a bifunctional aromatic monomer that possesses both a hydroxyl and a carboxylic acid group, making it a versatile building block for polyesters and other polymers. Its unique chemical structure, featuring a flexible hydroxyethoxy side chain attached to a rigid benzoic acid core, imparts a distinct set of properties to the resulting polymers, including enhanced flexibility, adhesion, and thermal resistance.[1] These characteristics position HEBA as a promising candidate for applications in high-performance polymers, biodegradable materials, and advanced drug delivery systems.[1]
This guide will objectively compare the performance of HEBA-based polymers against two widely used classes of polyesters: those derived from p-hydroxybenzoic acid (PHB) and polyethylene terephthalate (PET), as well as polybutylene terephthalate (PBT).
Performance Benchmarking: HEBA vs. Alternatives
The performance of a polymer is critically dependent on its thermal and mechanical properties. The following tables summarize key performance indicators for polymers derived from HEBA, PHB, PET, and PBT, providing a clear basis for comparison.
Thermal Properties
Thermal stability is a crucial factor for determining the processing conditions and application limits of a polymer. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Thermal Decomposition Temperature (Td) (°C) |
| Poly(this compound) (Poly(HEBA)) | Data not available in literature | Data not available in literature | Data not available in literature |
| Poly(p-hydroxybenzoic acid) (PHB) | ~150 - 200 | >300 (degrades) | ~450 - 550 |
| Polyethylene Terephthalate (PET) | 67 - 81 | 250 - 265 | ~350 - 450 |
| Polybutylene Terephthalate (PBT) | 22 - 60 | 223 - 228 | ~350 - 400 |
Note: The properties of polymers can vary significantly based on molecular weight, crystallinity, and processing conditions.
Mechanical Properties
Mechanical properties such as tensile strength and Young's modulus are fundamental to a polymer's structural integrity and suitability for various applications.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Poly(this compound) (Poly(HEBA)) | Data not available in literature | Data not available in literature |
| Poly(p-hydroxybenzoic acid) (PHB) | ~138 - 193 | ~6.9 - 9.7 |
| Polyethylene Terephthalate (PET) | 48 - 72 | 2.8 - 3.1 |
| Polybutylene Terephthalate (PBT) | 50 - 60 | 2.3 - 2.8 |
Note: The mechanical properties are highly dependent on factors like polymer orientation and the presence of fillers or reinforcements.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate synthesis and characterization of polymers.
Synthesis of Poly(this compound) via Melt Polycondensation
This protocol describes a general procedure for the synthesis of Poly(HEBA) through melt polycondensation, a common method for producing polyesters.
Materials:
-
This compound (HEBA)
-
Antimony(III) oxide (catalyst)
-
Acetic anhydride (acetylating agent)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Acetylation: HEBA is first acetylated by reacting it with acetic anhydride in a reaction vessel equipped with a stirrer and a reflux condenser. This step converts the hydroxyl group to an acetate ester, which is more reactive in the subsequent polymerization.
-
Polymerization: The acetylated monomer is heated under a nitrogen atmosphere in the presence of a catalyst, such as antimony(III) oxide. The temperature is gradually increased to initiate the polycondensation reaction, during which acetic acid is eliminated and distilled off.
-
Vacuum Application: To drive the reaction to completion and achieve a high molecular weight polymer, a vacuum is applied in the later stages of the polymerization to facilitate the removal of the remaining acetic acid and any other volatile byproducts.
-
Isolation: The resulting polymer melt is then cooled and solidified. The solid polymer can be ground into a powder or extruded into pellets for further processing and characterization.
Characterization of Polymer Properties
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), a small sample of the polymer is heated at a controlled rate in a DSC instrument. The changes in heat flow are recorded to identify these thermal transitions.
-
Thermogravimetric Analysis (TGA): The thermal stability and decomposition temperature (Td) are measured by heating a polymer sample on a microbalance in a TGA instrument and monitoring the weight loss as a function of temperature.
Mechanical Testing:
-
Tensile Testing: Dog-bone shaped specimens of the polymer are prepared by injection molding or by cutting from a compression-molded sheet. These specimens are then subjected to a controlled tensile force in a universal testing machine until they fracture. The stress-strain curve is recorded to determine the tensile strength and Young's modulus.
Visualizing Polymerization and Potential Applications
Experimental Workflow for HEBA Polymerization and Characterization
The following diagram illustrates the key steps involved in the synthesis and characterization of Poly(HEBA).
Caption: Workflow for Poly(HEBA) synthesis and characterization.
Potential Signaling Pathway in Drug Delivery Applications
The biocompatibility and tunable properties of HEBA-based polymers make them attractive for drug delivery systems. One potential application is in the development of nanoparticles that can be taken up by cells and release a therapeutic agent. The diagram below illustrates a hypothetical signaling pathway that could be influenced by a drug delivered via a HEBA-based nanoparticle.
Caption: Hypothetical drug delivery and signaling pathway.
Conclusion
While comprehensive performance data for homopolymers of this compound is still emerging, its structural characteristics suggest a promising profile for a range of applications. The presence of the flexible ethoxy group is anticipated to lower the glass transition temperature and potentially improve toughness compared to the more rigid Poly(p-hydroxybenzoic acid). Further experimental investigation is warranted to fully elucidate the thermal and mechanical properties of Poly(HEBA) and its copolymers. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to explore the potential of HEBA as a valuable monomer in the development of next-generation polymers for advanced materials and biomedical applications.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-hydroxyethoxy)benzoic acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-(2-hydroxyethoxy)benzoic acid, a key chemical intermediate, is crucial for ensuring product quality and process control in various industrial applications, including polymer synthesis and pharmaceutical manufacturing. The selection of a suitable analytical method is a critical decision that impacts the reliability and efficiency of quantification. This guide provides an objective comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document presents a summary of their typical performance characteristics, detailed experimental protocols based on methods for structurally similar compounds, and a visual representation of a cross-validation workflow. While a direct cross-validation study for this compound is not publicly available, this guide consolidates typical performance data to aid in the selection of the most appropriate analytical methodology.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally provides superior sensitivity and specificity, making it ideal for trace-level analysis. In contrast, HPLC-UV is a robust and cost-effective technique well-suited for the analysis of bulk materials or formulations with higher concentrations of the analyte.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Specificity | Moderate to High | Very High |
Experimental Protocols
The following are representative methodologies for the analysis of this compound, adapted from established methods for similar aromatic acids. These protocols should be optimized and validated for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in samples where the analyte is present at relatively high concentrations.
-
Instrumentation : HPLC system with a UV/Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.
-
Detection Wavelength : 230 nm.[1]
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation : Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create calibration standards across the desired concentration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of trace amounts of this compound, especially in complex matrices such as biological fluids or environmental samples.
-
Instrumentation : LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
-
Ionization Mode : Electrospray Ionization (ESI), Negative ion mode.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined. For the related 4-hydroxybenzoic acid, a transition of m/z 137 → 93 is used.[2]
-
Sample Preparation : Sample preparation may involve liquid-liquid extraction or solid-phase extraction to remove matrix interferences and concentrate the analyte. The final extract is typically reconstituted in the initial mobile phase.
-
Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution in the initial mobile phase. An internal standard (e.g., a deuterated analog) should be used to ensure accuracy.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods produce comparable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Logical Framework for Method Selection
The decision to use HPLC-UV or LC-MS/MS should be based on the specific requirements of the analysis.
Caption: A logical decision tree to guide the selection between HPLC-UV and LC-MS/MS.
References
The Impact of Ethoxy Linkers on Polymer Properties: A Comparative Analysis of 4-(2-hydroxyethoxy)benzoic acid in Polyesters
The incorporation of 4-(2-hydroxyethoxy)benzoic acid into polyester chains introduces a flexible ethoxy linker, significantly influencing the material's thermal, mechanical, and solubility characteristics. This guide provides a comparative analysis for researchers, scientists, and drug development professionals on how this structural modification affects polymer properties, supported by experimental data and detailed protocols.
The presence of the ethoxy group in this compound acts as a "flexibilizer" within the rigid backbone of aromatic polyesters. This added rotational freedom disrupts the close packing of polymer chains, leading to notable changes in key physical properties.
Unveiling the Influence: A Comparative Look at Polymer Characteristics
Thermal Properties: A Shift to Lower Temperatures
The introduction of the flexible ethoxy linker disrupts the crystalline structure of the polymer, leading to a decrease in both the glass transition temperature (Tg) and the melting temperature (Tm). This is because less thermal energy is required to induce chain mobility (Tg) and to break apart the crystalline domains (Tm).
| Property | Poly(4-hydroxybenzoic acid) (PHBA) (Literature Values) | Expected Trend for Copolyester with this compound |
| Glass Transition Temperature (Tg) | High (e.g., > 200 °C) | Decreases with increasing ethoxy linker content |
| Melting Temperature (Tm) | High (decomposes before melting) | Decreases and becomes more defined with increasing ethoxy linker content |
| Decomposition Temperature (Td) | High (e.g., > 500 °C) | May slightly decrease but generally remains high |
Note: The exact values for the copolyester would depend on the molar ratio of the two monomers.
Mechanical Properties: A Balance of Strength and Flexibility
The increased flexibility imparted by the ethoxy linker generally leads to a decrease in tensile strength and modulus, as the polymer chains can more easily move past one another under stress. However, this is often accompanied by a significant increase in elongation at break, indicating a more ductile and less brittle material.
| Property | Poly(4-hydroxybenzoic acid) (PHBA) (Literature Values) | Expected Trend for Copolyester with this compound |
| Tensile Strength | High | Decreases with increasing ethoxy linker content |
| Tensile Modulus | High | Decreases with increasing ethoxy linker content |
| Elongation at Break | Low | Increases with increasing ethoxy linker content |
Solubility: Enhancing Processability
The presence of the polar ether linkage in the ethoxy group increases the overall polarity of the polymer chain. This can lead to improved solubility in a wider range of organic solvents, which is a significant advantage for polymer processing and characterization. Aromatic polyesters like PHBA are notoriously difficult to dissolve.
| Property | Poly(4-hydroxybenzoic acid) (PHBA) | Expected Trend for Copolyester with this compound |
| Solubility | Insoluble in common organic solvents | Increased solubility in polar aprotic solvents (e.g., DMF, DMSO) |
Visualizing the Structure-Property Relationship
The following diagram illustrates the logical relationship between the incorporation of the ethoxy linker and the resulting changes in polymer properties.
Figure 1: Logical flow from monomer to modified polymer properties.
Experimental Protocols
The following provides a detailed methodology for the synthesis and characterization of a copolyester of 4-hydroxybenzoic acid and this compound, which would allow for a direct comparison of properties.
Synthesis of Copolyester via Melt Polycondensation
This protocol describes a typical melt polycondensation procedure for synthesizing a random copolyester of 4-hydroxybenzoic acid and this compound.
Materials:
-
4-Acetoxybenzoic acid
-
4-(2-Acetoxyethoxy)benzoic acid (prepared by acetylation of this compound)
-
Antimony(III) oxide (catalyst)
-
High-boiling point solvent (e.g., Therminol 66) for heat transfer
Procedure:
-
Monomer Preparation: this compound is first acetylated to 4-(2-acetoxyethoxy)benzoic acid using acetic anhydride.
-
Charging the Reactor: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with the desired molar ratio of 4-acetoxybenzoic acid and 4-(2-acetoxyethoxy)benzoic acid, and a catalytic amount of antimony(III) oxide (e.g., 200-400 ppm).
-
Polycondensation - Stage 1 (Low Vacuum): The reactor is heated to 250-280°C under a slow stream of nitrogen. Acetic acid, the byproduct of the condensation reaction, is distilled off. This stage is continued until the distillation of acetic acid ceases.
-
Polycondensation - Stage 2 (High Vacuum): The temperature is gradually increased to 280-320°C, and a high vacuum (e.g., <1 Torr) is applied. The reaction is continued for several hours until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.
-
Polymer Isolation: The reactor is cooled to room temperature under nitrogen, and the solid polymer is isolated. The polymer can then be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Figure 2: Experimental workflow for polyester synthesis.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the resulting copolyester and to determine the molar ratio of the two monomer units incorporated into the polymer chain.
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. Samples are typically heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides the decomposition temperature (Td).
Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
Tensile Testing: The mechanical properties, including tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine on polymer films or molded specimens prepared from the synthesized copolyester.
By systematically varying the molar ratio of this compound in the copolyester, a clear and quantitative understanding of the structure-property relationships can be established, providing valuable insights for the design of novel polymeric materials with tailored properties for a wide range of applications, including advanced drug delivery systems and biocompatible materials.
Comparative Degradation Profiles of Polymers Incorporating 4-(2-hydroxyethoxy)benzoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the degradation profile of a polymer is paramount for its application in therapeutic delivery systems. This guide provides a comparative analysis of the degradation characteristics of polymers synthesized with 4-(2-hydroxyethoxy)benzoic acid, juxtaposed with commonly utilized biodegradable polyesters such as polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (PCL). The inclusion of this compound into a polymer backbone introduces aromatic character and a hydrophilic ethylene glycol-like moiety, which can significantly influence its degradation kinetics and byproducts.
While direct comparative studies detailing the degradation profiles of polymers based solely on this compound are not extensively available in publicly accessible literature, this guide synthesizes existing knowledge on polyester degradation and provides a framework for evaluating such polymers. By understanding the fundamental mechanisms of hydrolysis and enzymatic degradation, and the factors influencing these processes, researchers can infer and test the degradation behavior of novel polymers.
Mechanisms of Polyester Degradation
The degradation of polyesters, including those potentially synthesized from this compound, primarily occurs through two mechanisms: hydrolytic degradation and enzymatic degradation.
Hydrolytic Degradation is the cleavage of the ester bonds in the polymer backbone by water molecules. This process can be influenced by several factors, including the polymer's hydrophilicity, crystallinity, molecular weight, and the pH of the surrounding environment. The presence of the hydrophilic hydroxyethoxy group in polymers made with this compound is anticipated to increase water uptake, potentially accelerating hydrolytic degradation compared to more hydrophobic polyesters.
Enzymatic Degradation involves the catalysis of ester bond cleavage by enzymes, such as lipases and esterases, which are present in physiological environments. The susceptibility of a polymer to enzymatic degradation is dependent on its chemical structure, the presence of enzyme-recognizable motifs, and its surface morphology. Aromatic polyesters can exhibit some resistance to enzymatic attack compared to their aliphatic counterparts.
Comparative Data on Polymer Degradation
To provide a baseline for comparison, the following tables summarize typical degradation data for well-characterized biodegradable polymers: PLA, PLGA, and PCL. This data, gleaned from various studies, highlights the range of degradation rates observed for these materials under in vitro conditions. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Hydrolytic Degradation of Common Biodegradable Polyesters (Weight Loss %)
| Time (Weeks) | PLA | PLGA (50:50) | PCL |
| 1 | < 1% | 5 - 15% | < 1% |
| 4 | 1 - 5% | 20 - 50% | < 1% |
| 8 | 5 - 15% | 50 - 90% | 1 - 5% |
| 12 | 10 - 30% | > 90% | 5 - 15% |
| 24 | 20 - 50% | - | 10 - 30% |
Note: Degradation rates are highly dependent on polymer molecular weight, crystallinity, sample geometry, and the specific in vitro conditions (pH, temperature, buffer composition).
Table 2: In Vitro Hydrolytic Degradation of Common Biodegradable Polyesters (Molecular Weight Reduction %)
| Time (Weeks) | PLA | PLGA (50:50) | PCL |
| 1 | 5 - 10% | 20 - 40% | 1 - 5% |
| 4 | 20 - 40% | 60 - 90% | 5 - 15% |
| 8 | 40 - 70% | > 90% | 15 - 30% |
| 12 | 60 - 90% | - | 25 - 50% |
| 24 | > 90% | - | 40 - 70% |
Note: Molecular weight reduction is often a more sensitive indicator of initial degradation than weight loss.
Experimental Protocols for Degradation Studies
For researchers aiming to characterize the degradation profile of novel polymers containing this compound, the following detailed methodologies for hydrolytic and enzymatic degradation studies are provided.
In Vitro Hydrolytic Degradation Protocol
This protocol outlines a standard method for assessing the hydrolytic degradation of a polymer over time.
-
Sample Preparation:
-
Prepare polymer films of uniform thickness (e.g., 0.1-0.2 mm) by solvent casting or melt pressing.
-
Cut the films into standardized dimensions (e.g., 10 mm x 10 mm).
-
Thoroughly dry the samples in a vacuum oven at a temperature below the polymer's glass transition temperature until a constant weight is achieved.
-
Record the initial dry weight (W_i) of each sample.
-
-
Degradation Setup:
-
Place each polymer sample in a sterile vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4). A sample-to-buffer volume ratio of 1:100 (w/v) is recommended.
-
Incubate the vials in a shaking incubator at 37°C.
-
-
Time Points and Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 weeks), remove a set of samples (typically n=3-5) from the incubator.
-
Carefully rinse the samples with deionized water to remove any salt residues.
-
Dry the samples to a constant weight in a vacuum oven and record the final dry weight (W_f).
-
Calculate the percentage weight loss: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.
-
Analyze the molecular weight of the degraded polymer samples using Gel Permeation Chromatography (GPC) to determine the extent of chain scission.
-
The pH of the degradation medium can also be monitored at each time point to assess the release of acidic byproducts.
-
In Vitro Enzymatic Degradation Protocol
This protocol describes a method to evaluate the susceptibility of a polymer to enzymatic degradation.
-
Sample Preparation:
-
Prepare and pre-weigh polymer films as described in the hydrolytic degradation protocol.
-
-
Enzyme Solution Preparation:
-
Prepare a solution of the desired enzyme (e.g., lipase from Rhizopus arrhizus or porcine pancreas) in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.4) at a specified concentration (e.g., 1 mg/mL).
-
-
Degradation Assay:
-
Place each polymer sample in a sterile vial containing the enzyme solution.
-
Include control samples in buffer without the enzyme to differentiate between hydrolytic and enzymatic degradation.
-
Incubate the vials in a shaking incubator at 37°C.
-
-
Time Points and Analysis:
-
At selected time points (which may be shorter than for hydrolytic degradation, e.g., days to weeks), retrieve the samples.
-
Wash the samples thoroughly with deionized water to remove the enzyme and any buffer salts.
-
Dry the samples to a constant weight and calculate the percentage weight loss as described previously.
-
GPC analysis can be performed to assess changes in molecular weight.
-
The surface morphology of the degraded films can be examined using Scanning Electron Microscopy (SEM) to observe evidence of enzymatic erosion.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Assessing Batch-to-Batch Consistency in the Synthesis of 4-(2-Hydroxyethoxy)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The consistent, scalable, and high-purity synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. 4-(2-hydroxyethoxy)benzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Ensuring its batch-to-batch consistency is paramount for the reliability and reproducibility of downstream processes and the quality of the final drug product. This guide provides a comparative analysis of two common synthetic routes to this compound, with a focus on assessing and maintaining batch-to-batch consistency.
Comparison of Synthetic Methodologies
Two primary synthetic strategies for the preparation of this compound are the Williamson ether synthesis and direct esterification. Each method presents distinct advantages and challenges that can influence the consistency of the final product.
1. Williamson Ether Synthesis
This classical and widely used method for ether formation involves the reaction of a phenoxide with an alkyl halide. In this case, a salt of 4-hydroxybenzoic acid (or its ester derivative followed by hydrolysis) is reacted with a 2-haloethanol.
2. Direct Fischer Esterification
This method involves the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, this would entail the reaction of 4-hydroxybenzoic acid with ethylene glycol. However, due to the presence of two hydroxyl groups on ethylene glycol and a phenolic hydroxyl on 4-hydroxybenzoic acid, this method can be prone to side reactions and is generally less preferred for achieving high selectivity and purity without careful control of reaction conditions. For the purpose of this guide, we will focus on a variation involving the esterification of the carboxylic acid group of a protected 4-hydroxybenzoic acid, or the direct esterification of terephthalic acid with ethylene glycol, which can yield a related monoester. A more direct and relevant comparison to the Williamson ether synthesis is the reaction of a 4-hydroxybenzoate with ethylene carbonate.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes key performance indicators for the Williamson ether synthesis and a modified esterification approach for the synthesis of this compound. The data presented is representative of typical outcomes for these reaction types and serves as a baseline for batch-to-batch consistency assessment.
| Parameter | Williamson Ether Synthesis | Direct Esterification (from Terephthalic Acid) |
| Starting Materials | Methyl 4-hydroxybenzoate, 2-Chloroethanol | Terephthalic acid, Ethylene glycol |
| Key Reagents | Sodium hydroxide, Phase-transfer catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) |
| Typical Yield | 85-95% | 60-75% (monoester) |
| Purity (by HPLC) | >98% | 90-97% (monoester, may contain diester) |
| Potential Impurities | Unreacted methyl 4-hydroxybenzoate, 4,4'-oxybis(benzoic acid), Dialkylated product | Unreacted terephthalic acid, Di(2-hydroxyethyl) terephthalate |
| Reaction Time | 4-8 hours | 12-24 hours |
| Scalability | Good | Moderate |
| Control of Side Reactions | Good with controlled stoichiometry | Challenging, requires careful control |
Experimental Protocols
Detailed methodologies for the synthesis and analysis are crucial for reproducibility and for identifying potential sources of batch-to-batch variability.
Synthesis Protocol 1: Williamson Ether Synthesis
This protocol is based on the reaction of methyl 4-hydroxybenzoate with 2-chloroethanol, followed by hydrolysis of the ester to yield the final product.
Materials:
-
Methyl 4-hydroxybenzoate
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Alkylation: To a solution of methyl 4-hydroxybenzoate (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 2-chloroethanol (1.2 eq) and heat the reaction mixture to 80°C for 6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-(2-hydroxyethoxy)benzoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and 1 M aqueous sodium hydroxide solution. Stir the mixture at 60°C for 2 hours.
-
Purification: After cooling, acidify the reaction mixture with 1 M HCl to pH 2-3. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Synthesis Protocol 2: Direct Esterification of Terephthalic Acid
This protocol describes the formation of the monoester of terephthalic acid with ethylene glycol.[1][]
Materials:
-
Terephthalic acid
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine terephthalic acid (1.0 eq), ethylene glycol (5.0 eq), and a catalytic amount of p-TSA in toluene.
-
Esterification: Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture and remove the excess ethylene glycol and toluene under reduced pressure.
-
Purification: The resulting crude product, a mixture of monoester and diester, can be purified by recrystallization or column chromatography to isolate 4-(2-hydroxyethoxycarbonyl)benzoic acid.
Analytical Protocols for Consistency Assessment
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
-
Consistency Check: The retention time of the main peak should be consistent across batches. The peak area percentage of the main peak should be within a specified range (e.g., >99.5%). The profile and percentage of any impurity peaks should be monitored and compared against a reference standard and batch history.
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any residual solvents or impurities with characteristic proton signals.
-
Method:
-
Solvent: DMSO-d₆.
-
Spectrometer: 400 MHz or higher.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks should match the expected spectrum for this compound.
-
-
Consistency Check: Spectra from different batches should be superimposable. The absence of signals from starting materials or known impurities should be confirmed.
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the product.
-
Method:
-
Ionization Technique: Electrospray Ionization (ESI), typically in negative mode to observe the deprotonated molecule [M-H]⁻.
-
Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₉H₁₀O₄, MW: 198.17 g/mol ).
-
-
Consistency Check: The primary ion observed should be consistent across all batches.
Mandatory Visualizations
Experimental Workflow for Ensuring Batch-to-Batch Consistency
Caption: Synthesis and Quality Control Workflow.
Signaling Pathway of Batch-to-Batch Variability
Caption: Key Drivers of Synthesis Variability.
By implementing robust process controls, detailed analytical testing, and a thorough understanding of the chosen synthetic route, researchers and manufacturers can ensure the consistent production of high-quality this compound, a critical step in the development of safe and effective pharmaceuticals.
References
Safety Operating Guide
Proper Disposal of 4-(2-hydroxyethoxy)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 4-(2-hydroxyethoxy)benzoic acid.
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Adherence to proper disposal protocols is therefore essential to protect personnel and the environment.
Hazard Identification and Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its hazards and to take appropriate safety measures.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear the following:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A lab coat or other protective clothing.
In-Laboratory Waste Collection and Storage
Proper segregation and storage of chemical waste are the first steps in the disposal process. Improper storage can lead to dangerous chemical reactions.
Key Experimental Protocol: Waste Segregation
-
Designated Waste Container: Use a designated, leak-proof container for solid chemical waste. The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Chemical Incompatibility: Do not mix this compound with strong oxidizing agents in the same waste container.[2] A violent reaction can occur with strong oxidizers and strong alkalis.[2]
-
Secure Storage: Keep the waste container sealed when not in use and store it in a designated, well-ventilated, and secure area away from incompatible materials.
Environmental Hazards and Disposal Route
Releasing this compound into the environment can be harmful to aquatic ecosystems. Therefore, it must not be disposed of down the drain or in regular trash. While specific ecotoxicity data for this compound is limited, data for the closely related compound, 4-hydroxybenzoic acid, indicates potential for environmental harm.
| Ecotoxicity Data for 4-hydroxybenzoic acid (as a surrogate) | |
| Algae (Selenastrum capricornutum, 72-h EC50) | 68.5 mg/L |
| Daphnia magna (48-h EC50) | >100 mg/L |
| Fish (Oryzias latipes, 96-h LC50) | 92.8 mg/L |
This data is for 4-hydroxybenzoic acid and is presented as a reference due to the structural similarity and lack of specific data for this compound.[3]
The only acceptable disposal method is through a licensed and approved hazardous waste disposal facility.
Step-by-Step Disposal Plan
The following workflow outlines the process for the proper disposal of this compound from the laboratory.
Experimental Protocol: Arranging for Professional Disposal
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and approved contractors.
-
Engage a Licensed Contractor: If your institution does not have a centralized EHS office, you must contact a licensed hazardous waste management company.[4][5]
-
Provide Waste Information: You will need to provide the contractor with details about the waste, including the chemical name, quantity, and any known hazards.
-
Schedule Pickup: Arrange a suitable time for the waste to be collected from your laboratory's designated accumulation area.
-
Complete Manifest: The waste contractor will provide a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final disposal site. Ensure it is filled out accurately.
By following these procedures, you can ensure the safe and compliant disposal of this compound, upholding the standards of laboratory safety and environmental stewardship.
References
Personal protective equipment for handling 4-(2-hydroxyethoxy)benzoic Acid
Essential Safety and Handling Guide for 4-(2-hydroxyethoxy)benzoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Safety Overview
While some sources may classify this compound as non-hazardous, other safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, a cautious approach to handling is recommended.
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][2] | Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.[3] Footwear: Fully enclosed shoes are mandatory. |
| Eye Contact | H319: Causes serious eye irritation.[1][2] | Safety Goggles/Glasses: Wear chemical safety goggles or glasses with side shields. Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[3][4] |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1][5] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4][6] |
| Ingestion | Harmful if swallowed.[2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.
Safe Handling Protocol
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don all required PPE in the correct order: lab coat, safety goggles (and face shield if necessary), and finally, gloves.
-
-
Handling the Compound:
-
Weighing and Transfer: When weighing or transferring the solid, perform these actions within the fume hood to contain any dust. Use a spatula for transferring the solid and avoid actions that could generate dust, such as pouring from a height.[5]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Unused Compound: Dispose of the unused compound in its original container or a suitable, labeled hazardous waste container.
-
-
Disposal Method:
Safe Handling Workflow
References
- 1. aksci.com [aksci.com]
- 2. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | C10H10O5 | CID 174073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. abmole.com [abmole.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
